(3S,4S)-4-fluoro-3-methoxypiperidine
Description
Properties
IUPAC Name |
(3S,4S)-4-fluoro-3-methoxypiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO/c1-9-6-4-8-3-2-5(6)7/h5-6,8H,2-4H2,1H3/t5-,6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCURJGXXCIBMBM-WDSKDSINSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CNCCC1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CNCC[C@@H]1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to (3S,4S)-4-fluoro-3-methoxypiperidine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The unique stereoelectronic properties of the fluorine atom, when installed at the C4 position of a 3-methoxypiperidine ring, are expected to profoundly influence its conformation, basicity, and metabolic stability. Understanding these effects is paramount for leveraging this building block in the design of novel therapeutics with enhanced efficacy and pharmacokinetic profiles.
Physicochemical and Spectroscopic Properties
The introduction of a fluorine atom and a methoxy group onto the piperidine ring with a cis relationship in the (3S,4S) configuration imparts distinct properties. While experimental data for this specific isomer is scarce, we can predict its characteristics based on known structure-activity relationships and data from similar fluorinated heterocycles.
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale and Supporting Evidence |
| Molecular Formula | C6H12FNO | Based on the chemical structure.[6] |
| Molecular Weight | 133.16 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Typical for small, functionalized piperidines.[7] |
| Boiling Point | ~160-180 °C (at atmospheric pressure) | Estimated based on similarly sized piperidine derivatives. |
| pKa (of the piperidine nitrogen) | 8.5 - 9.5 | The electron-withdrawing effect of the vicinal fluorine atom is expected to lower the basicity of the piperidine nitrogen compared to unsubstituted piperidine (pKa ≈ 11.2). The precise value will be influenced by the through-bond and through-space effects of both the fluorine and methoxy substituents. |
| LogP | 0.5 - 1.5 | The methoxy group increases lipophilicity, while the fluorine atom has a more modest effect. The overall value is expected to be in a range suitable for CNS drug candidates. |
| Conformational Preference | The piperidine ring is expected to adopt a chair conformation. The orientation (axial vs. equatorial) of the fluoro and methoxy groups will be influenced by a complex interplay of steric and stereoelectronic effects, including the gauche effect between the C-F and C-O bonds.[8] | A detailed conformational analysis using NMR spectroscopy and computational modeling would be required for definitive assignment.[8] |
Anticipated Spectroscopic Data
The structural elucidation of (3S,4S)-4-fluoro-3-methoxypiperidine would rely on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum would be characterized by complex multiplets for the piperidine ring protons due to spin-spin coupling. The protons on the carbons bearing the fluorine and methoxy groups (H3 and H4) would show characteristic chemical shifts and coupling constants (J-coupling) to the fluorine atom.
-
¹³C NMR : The carbon bearing the fluorine atom (C4) would exhibit a large one-bond C-F coupling constant (¹JCF ≈ 180-200 Hz). The chemical shifts of the ring carbons would be influenced by the inductive effects of the substituents.
-
¹⁹F NMR : A single resonance would be observed, with its chemical shift providing information about the local electronic environment of the fluorine atom.[9][10]
-
-
Infrared (IR) Spectroscopy : The IR spectrum would display characteristic C-H, N-H, and C-O stretching vibrations. A C-F stretching absorption is expected in the range of 1000-1100 cm⁻¹.[11][12][13]
-
Mass Spectrometry (MS) : Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) at m/z 133 or 134, respectively. Fragmentation patterns would likely involve the loss of the methoxy group or other small fragments.[11][12]
Synthesis and Stereocontrol
The synthesis of this compound presents a significant stereochemical challenge, requiring precise control over the relative and absolute stereochemistry of two contiguous stereocenters. A plausible retrosynthetic approach would involve the diastereoselective functionalization of a suitable piperidine precursor.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Protocol
A potential synthetic route could commence from a chiral, non-racemic precursor to establish the initial stereocenter.
Step 1: Synthesis of N-protected (S)-3-methoxypiperidin-4-one
-
Starting Material: Commercially available N-Boc-(S)-3-hydroxypiperidine.
-
Oxidation: The secondary alcohol is oxidized to the corresponding ketone using a mild oxidizing agent such as Dess-Martin periodinane or a Swern oxidation.
-
Protection of the Hydroxyl Group (as a Methoxy Group): The resulting N-Boc-(S)-3-hydroxypiperidin-4-one is then methylated at the hydroxyl group using a suitable methylating agent like methyl iodide in the presence of a base (e.g., sodium hydride).
Step 2: Diastereoselective Fluorination
-
Enolate Formation: The N-protected (S)-3-methoxypiperidin-4-one is treated with a strong base, such as lithium diisopropylamide (LDA), to form the corresponding lithium enolate.
-
Electrophilic Fluorination: The enolate is then quenched with an electrophilic fluorinating agent, for example, N-fluorobenzenesulfonimide (NFSI). The stereochemical outcome of this step is crucial and will depend on the facial selectivity of the fluorinating agent's approach to the enolate, which can be influenced by the existing stereocenter and the reaction conditions. Chiral auxiliaries or catalysts could be employed to enhance diastereoselectivity.
Step 3: Reduction and Deprotection
-
Ketone Reduction: The resulting fluorinated ketone is reduced to the corresponding alcohol. This step introduces another stereocenter, and the choice of reducing agent will determine the relative stereochemistry. A stereoselective reduction would be necessary to obtain the desired (3S,4S) isomer.
-
Deprotection: The N-protecting group (e.g., Boc) is removed under acidic conditions (e.g., trifluoroacetic acid) to yield the final product, this compound.
Caption: Proposed synthetic workflow for this compound.
Applications in Drug Discovery
The incorporation of the 4-fluoro-3-methoxy substitution pattern onto a piperidine ring can be a valuable strategy in drug design for several reasons:
-
Modulation of Basicity and Lipophilicity: As previously mentioned, the fluorine atom reduces the pKa of the piperidine nitrogen. This can be advantageous in tuning the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and off-target interactions (e.g., hERG channel binding).[14] The combination of fluoro and methoxy groups allows for fine-tuning of the overall lipophilicity of the molecule.
-
Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage. Fluorination at a site susceptible to oxidative metabolism can block this pathway, thereby increasing the half-life of the drug.[1]
-
Conformational Constraint: The stereospecific placement of the fluorine atom can introduce conformational rigidity, locking the piperidine ring into a preferred conformation. This can lead to enhanced binding affinity and selectivity for the target protein by pre-organizing the molecule in its bioactive conformation.[15]
-
Probing Molecular Interactions: The fluorine atom can participate in non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with the target protein. This provides an additional tool for optimizing ligand-receptor binding.
This building block could be incorporated into a wide range of therapeutic agents targeting the central nervous system (CNS), where the piperidine scaffold is prevalent.[16] Its properties may be particularly beneficial for developing inhibitors of enzymes or antagonists of receptors where the piperidine moiety plays a key role in binding.
Caption: Impact of this compound on drug properties.
Safety and Handling
As with any novel chemical entity, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The toxicological properties of this specific compound have not been established, and it should be treated as potentially hazardous.
Conclusion
This compound represents a valuable, albeit challenging to synthesize, building block for medicinal chemistry. Its unique combination of stereochemistry and functionalization offers a sophisticated tool for fine-tuning the properties of drug candidates. The anticipated effects on basicity, metabolic stability, and conformation make it an attractive scaffold for the development of next-generation therapeutics with improved pharmacological profiles. Further research into the efficient and stereoselective synthesis of this and related fluorinated piperidines will undoubtedly expand their application in the ongoing quest for safer and more effective medicines.
References
-
CompTox Chemicals Dashboard, U.S. Environmental Protection Agency. 4-[(4-Fluoro-2-methoxyphenyl)methyl]piperidine Properties. [Link]
-
MySkinRecipes. (3S,4R)-3-Fluoro-4-methoxypiperidinehydrochloride. [Link]
-
Alchimica. (3R,4S)-3-Fluoro-4-methoxypiperidine hydrochloride (1 x 250 mg). [Link]
-
ResearchGate. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. [Link]
-
PubChem, National Institutes of Health. (3S,4R)-3-fluoro-4-((2)H)methoxypiperidine. [Link]
-
ChemRxiv. Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. [Link]
-
International Journal of Pharmacy and Pharmaceutical Science. Fluorine in drug discovery: Role, design and case studies. [Link]
-
ResearchGate. Synthesis of 4‐methoxy‐4‐phenylpiperidine and 4‐fluoro‐4‐phenylpiperidine. [Link]
-
Scientific Update. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]
-
PMC, National Institutes of Health. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. [Link]
-
PMC, National Institutes of Health. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]
-
ResearchGate. The conformational preferences of cis‐3‐fluoro‐4‐methylpiperidine (3)... [Link]
-
University of Wisconsin-Madison. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]
-
Organic & Biomolecular Chemistry, RSC Publishing. Fluorination methods in drug discovery. [Link]
-
University of Wisconsin-River Falls. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]
-
MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]
-
ResearchGate. NMR, mass spectroscopy, IR - finding compound structure? [Link]
-
University of Nebraska-Lincoln. Structure Determination of Organic Compounds. [Link]
- Google Patents. WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. 2387559-85-3|(3R,4S)-3-Fluoro-4-methoxypiperidine hydrochloride|BLD Pharm [bldpharm.com]
- 5. (3R,4S)-3-Fluoro-4-methoxypiperidine hydrochloride (1 x 250 mg) | Alchimica [shop.alchimica.cz]
- 6. (3S,4R)-3-fluoro-4-((2)H)methoxypiperidine | C6H12FNO | CID 171035750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. agrochemx.com [agrochemx.com]
- 8. researchgate.net [researchgate.net]
- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bionmr.unl.edu [bionmr.unl.edu]
- 11. lehigh.edu [lehigh.edu]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. researchgate.net [researchgate.net]
- 14. scientificupdate.com [scientificupdate.com]
- 15. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. (3S,4R)-3-Fluoro-4-methoxypiperidinehydrochloride [myskinrecipes.com]
(3S,4S)-4-Fluoro-3-methoxypiperidine Hydrochloride: A Technical Guide for Drug Development Professionals
Introduction: The Strategic Role of Fluorinated Piperidines in Modern Drug Discovery
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1] Its saturated, three-dimensional structure allows for precise spatial orientation of substituents to interact with biological targets. The strategic introduction of fluorine into this privileged scaffold has emerged as a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] Fluorine's high electronegativity and small size can significantly alter basicity (pKa), lipophilicity, metabolic stability, and binding affinity, often leading to improved drug candidates.[1][2] This guide provides an in-depth technical overview of a specific fluorinated piperidine building block, (3S,4S)-4-fluoro-3-methoxypiperidine hydrochloride, for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
This compound hydrochloride is a chiral synthetic building block featuring a piperidine ring substituted with fluorine and a methoxy group in a specific cis-stereochemical arrangement.
| Property | Value | Source |
| Chemical Formula | C6H13ClFNO | Inferred from structure |
| Molecular Weight | 169.62 g/mol | [3] |
| Stereochemistry | (3S,4S) | Topic |
| Physical Form | Expected to be a crystalline solid | General knowledge |
| Solubility | Expected to be soluble in water and polar organic solvents | General knowledge |
The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is advantageous for handling and for use in various chemical transformations and biological assays. The specific (3S,4S) stereochemistry is critical for achieving desired interactions with chiral biological targets like enzymes and receptors.
Proposed Diastereoselective Synthesis
While a specific, published synthesis for this compound hydrochloride has not been identified in the reviewed literature, a plausible and diastereoselective route can be proposed based on established methodologies for the synthesis of fluorinated piperidines. A common and effective strategy involves the dearomatization and subsequent hydrogenation of a substituted fluoropyridine precursor.[4]
Conceptual Synthetic Workflow
Caption: Proposed synthetic workflow for this compound hydrochloride.
Step-by-Step Experimental Protocol (Proposed)
-
Asymmetric Hydrogenation of 3-Fluoro-4-methoxypyridine:
-
To a solution of 3-fluoro-4-methoxypyridine in a suitable solvent (e.g., methanol, ethanol), a chiral rhodium or palladium catalyst with a chiral phosphine ligand is added under an inert atmosphere.
-
The reaction mixture is subjected to hydrogen gas at elevated pressure and temperature. The specific catalyst, solvent, pressure, and temperature would require optimization to achieve high diastereoselectivity for the cis-isomer. This approach is based on methodologies known to produce all-cis-(multi)fluorinated piperidines.[4]
-
-
Diastereomer Separation:
-
Following the reaction, the resulting mixture of diastereomers is concentrated.
-
The desired (3S,4S) isomer is separated from other stereoisomers using chiral chromatography (e.g., chiral HPLC or SFC).
-
-
Salt Formation:
-
The purified this compound free base is dissolved in a suitable anhydrous solvent (e.g., diethyl ether, dichloromethane).
-
A solution of hydrogen chloride in an appropriate solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring.
-
The resulting precipitate of this compound hydrochloride is collected by filtration, washed with cold solvent, and dried under vacuum.
-
Structural Elucidation and Characterization
The definitive confirmation of the structure and stereochemistry of this compound hydrochloride would rely on a combination of spectroscopic techniques.
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Complex splitting patterns for the piperidine ring protons due to H-H and H-F couplings. A doublet of doublets or a more complex multiplet is expected for the proton at C4, coupled to the fluorine and adjacent protons. A distinct singlet for the methoxy group protons. |
| ¹³C NMR | Six distinct carbon signals for the piperidine ring and the methoxy group. The carbon atoms bonded to fluorine (C4) and the adjacent carbon (C3) will appear as doublets due to C-F coupling. |
| ¹⁹F NMR | A single resonance, likely a multiplet, due to coupling with adjacent protons. The chemical shift will be characteristic of a fluorine atom on a saturated carbocycle. |
| Mass Spectrometry (MS) | The molecular ion peak for the free base (C6H12FNO) would be observed, along with characteristic fragmentation patterns. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (in the hydrochloride salt), C-H stretching, C-O stretching of the methoxy group, and a strong C-F stretching band. |
Conformational Analysis: The Axial Fluorine Preference
A critical aspect of fluorinated piperidines is their conformational behavior. In the hydrochloride salt form, there is a notable preference for the fluorine atom to occupy an axial position.[2][5] This preference is attributed to stabilizing charge-dipole interactions between the axial C-F bond and the protonated nitrogen (N+-H).[6][7]
Caption: Conformational equilibrium in protonated 4-fluoropiperidines.
This conformational locking can have profound implications for drug design, as it presents a more rigid and defined conformation of the scaffold to a biological target, potentially leading to higher binding affinity and selectivity.[6][8]
Applications in Drug Discovery and Medicinal Chemistry
This compound hydrochloride is a valuable building block for introducing a specific, conformationally constrained motif into drug candidates.
Key Advantages in Drug Design:
-
Metabolic Stability: The strong C-F bond can block sites of metabolism, increasing the half-life of a drug.
-
Modulation of Basicity: The electron-withdrawing nature of the fluorine atom lowers the pKa of the piperidine nitrogen. This can be crucial for optimizing oral absorption, reducing off-target effects (e.g., hERG liability), and fine-tuning interactions with target proteins.[5][7]
-
Enhanced Binding Affinity: The fluorine atom can participate in favorable interactions with protein targets, such as hydrogen bonds or dipole-dipole interactions, thereby increasing binding affinity.
-
Improved Pharmacokinetics: Fine-tuning lipophilicity through fluorination can enhance membrane permeability and bioavailability.[5]
This building block is particularly relevant for the development of therapeutics targeting the central nervous system (CNS), where piperidine-containing molecules are frequently employed.[9] The stereochemistry and conformational rigidity offered by this compound make it an attractive starting point for constructing highly selective and potent ligands for various receptors and enzymes.
Conclusion
This compound hydrochloride represents a sophisticated chemical tool for medicinal chemists. Its unique combination of a privileged scaffold, specific stereochemistry, and the modulating effects of fluorination provides a powerful strategy for optimizing drug candidates. Understanding its synthesis, conformational behavior, and the physicochemical consequences of its functional groups is essential for leveraging its full potential in the design of next-generation therapeutics.
References
-
Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141-6146. Available at: [Link]
-
Nairoukh, Z. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. The Nairoukh Research Group. Available at: [Link]
-
Glorius, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal. Available at: [Link]
-
Jolit, A., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Available at: [Link]
-
O'Hagan, D. (2012). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate. Available at: [Link]
-
MySkinRecipes. (n.d.). (3R,4S)-3-Fluoro-4-methoxypiperidinehydrochloride. Available at: [Link]
-
Alchimica. (n.d.). (3R,4S)-3-Fluoro-4-methoxypiperidine hydrochloride (1 x 250 mg). Available at: [Link]
-
MySkinRecipes. (n.d.). (3S,4R)-3-Fluoro-4-methoxypiperidinehydrochloride. Available at: [Link]
-
Glorius, F., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry. Available at: [Link]
-
Studley, J. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. d-nb.info [d-nb.info]
- 3. (3R,4S)-3-Fluoro-4-methoxypiperidinehydrochloride [myskinrecipes.com]
- 4. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scientificupdate.com [scientificupdate.com]
- 8. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference | The Nairoukh Research Group [nairoukh.huji.ac.il]
- 9. (3S,4R)-3-Fluoro-4-methoxypiperidinehydrochloride [myskinrecipes.com]
Physicochemical Properties of Chiral Fluorinated Piperidines: A Technical Guide
Executive Summary
The piperidine scaffold represents one of the most privileged structures in medicinal chemistry, appearing in over 12,000 clinically trial-ready compounds. The strategic introduction of fluorine into this scaffold—specifically chiral fluorination—offers a precise mechanism to modulate basicity (pKa), lipophilicity (LogD), and metabolic stability without altering the steric footprint significantly.
This guide analyzes the physicochemical perturbations caused by fluorination at the 3- and 4-positions of the piperidine ring.[1] It challenges the conventional "fluorine = hydrophobic" heuristic, demonstrating how pKa modulation drives effective distribution (LogD7.4) and how stereoelectronic effects (the gauche effect) dictate 3D conformation.
The Fluorine Effect: Electronic Modulation & Basicity
The most immediate impact of fluorination on the piperidine ring is the depression of the nitrogen pKa via the inductive electron-withdrawing effect (-I). This is not merely a physical curiosity but a critical tool for improving oral bioavailability and blood-brain barrier (BBB) penetration.
Basicity (pKa) Depression
Fluorine exerts a strong -I effect that propagates through
- -Fluorination: Generally unstable (hydrolytically labile).
- -Fluorination (3-position): Significant pKa reduction (~1.5–2.0 units).
- -Fluorination (4-position): Moderate pKa reduction (~1.0 unit).
Table 1: Comparative pKa Values of Fluorinated Piperidines Data synthesized from Morgenthaler et al. (2007) and experimental databases.
| Compound | Structure | pKa (Conjugate Acid) | Electronic Driver | |
| Piperidine | 11.2 | 0.0 | Reference | |
| 4-Fluoropiperidine | 4-F | 9.9 | -1.3 | |
| 3-Fluoropiperidine | 3-F | 9.4 | -1.8 | |
| 4,4-Difluoropiperidine | 4,4- | 8.8 | -2.4 | Additive |
| 3,3-Difluoropiperidine | 3,3- | 8.4 | -2.8 | Additive |
The Lipophilicity Paradox (LogP vs. LogD)
A common misconception is that adding fluorine always increases lipophilicity. While the C-F bond is indeed more lipophilic than C-H (intrinsic LogP increases), the effective lipophilicity at physiological pH (LogD7.4) is governed by the ionization state.
Mechanism:
-
Fluorination lowers pKa (e.g., from 11.2 to 9.4).
-
At pH 7.4, a larger fraction of the fluorinated amine exists as the neutral free base compared to the parent piperidine.
-
Since the neutral species is vastly more lipophilic than the cation, fluorinated piperidines often exhibit higher LogD7.4 than predicted by C-F hydrophobicity alone.
Conformational Dynamics: The Stereoelectronic Landscape
In chiral 3-fluoropiperidines, the spatial arrangement of the fluorine atom relative to the nitrogen lone pair (or N-H bond in salts) dictates the preferred conformation. This is critical for binding affinity, as it pre-organizes the vector of the N-substituent.
The "Axial Preference" Anomaly
Unlike bulky alkyl substituents (e.g., methyl) which prefer the equatorial position to avoid 1,3-diaxial steric strain, 3-fluoropiperidine (protonated) strongly prefers the axial conformation.
Drivers of Axial Preference:
-
Charge-Dipole Interaction: In the protonated ammonium species, the highly polarized C-F bond aligns to maximize electrostatic attraction with the positively charged N-H proton.
-
Hyperconjugation (
): When F is axial, the anti-periplanar C-H bonds can donate electron density into the antibonding C-F orbital.[2]
Visualization of Conformational Logic
The following diagram illustrates the decision matrix for conformational analysis in drug design.
Caption: Decision tree for predicting the dominant conformer of fluorinated piperidines based on position and ionization state.
Experimental Protocols
To ensure data integrity (Trustworthiness), the following protocols are designed to be self-validating.
Protocol A: Potentiometric pKa Determination
Objective: Accurately measure the pKa of a fluorinated piperidine derivative. Method: Potentiometric titration (Sirius T3 or equivalent).
Workflow:
-
Sample Prep: Dissolve 1-3 mg of compound in 0.15 M KCl (ionic strength adjustor). If solubility is low, use a co-solvent (Methanol/Water) and extrapolate to 0% organic.
-
Blank Calibration: Run a blank titration with 0.15 M KCl to calibrate the electrode slope and check for carbonate contamination (
). -
Titration Loop:
-
Acidify sample to pH 2.0 using 0.5 M HCl.
-
Titrate with 0.5 M KOH under inert gas (
/Argon) purge to pH 12.0. -
Perform 3 replicate cycles (Acid
Base Acid).
-
-
Self-Validation Check:
-
Hysteresis between Up/Down curves must be < 0.05 pH units.
-
The calculated pKa from the three replicates must have a Standard Deviation (SD) < 0.03.
-
Correction: If using MeOH, apply the Yasuda-Shedlovsky equation to extrapolate aqueous pKa.
-
Protocol B: Chiral Resolution via HPLC
Objective: Separate (R)-3-fluoro and (S)-3-fluoro enantiomers. Context: 3-fluoropiperidines are often synthesized as racemates.
Methodology:
-
Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak IG or IC). Note: Immobilized phases are preferred over coated phases for fluorinated amines to allow wider solvent compatibility.
-
Mobile Phase:
-
Normal Phase: Hexane : EtOH : Diethylamine (90:10:0.1).
-
Polar Organic Mode: 100% MeOH with 0.1% Diethylamine (DEA) or Ethanolamine.
-
Critical Additive: Basic modifiers (DEA) are mandatory to sharpen peaks of basic piperidines.
-
-
Detection: UV (210 nm) or Refractive Index (RI) if UV-inactive.
Validation Step:
Inject the racemate first to establish separation (
Synthesis & Manufacturing Logic
While classical fluorination (DAST/Deoxo-Fluor) of alcohols is common, it often leads to ring contraction or elimination in piperidines. Modern "Authoritative" routes prefer:
-
De Novo Synthesis: Hydrogenation of 3-fluoropyridine salts (Glorius Method).
-
Biocatalytic Transamination:
References
-
Morgenthaler, M. et al. (2007).[5] "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem, 2(8), 1100–1115. Link
- Core source for pKa data and structural correl
-
Purser, S. et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link
- Authoritative review on metabolic stability and lipophilicity.
-
Nairoukh, Z. et al. (2020).[6][7] "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference." Chemistry – A European Journal, 26, 6141.[2] Link[2]
- Definitive work on the gauche effect and axial preference.
-
O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37, 308-319. Link
- Fundamental text on stereoelectronic effects.
-
Müller, K. et al. (2007).[5] "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. Link
- High-level str
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. d-nb.info [d-nb.info]
- 3. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 5. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
logP and pKa values of (3S,4S)-4-fluoro-3-methoxypiperidine
An In-depth Technical Guide to the Physicochemical Profiling of (3S,4S)-4-fluoro-3-methoxypiperidine: pKa and logP Determination
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, particularly for central nervous system (CNS) agents, due to its prevalence in bioactive molecules and its ability to engage with neurological receptors.[1] The strategic introduction of fluorine is a well-established method to modulate key drug-like properties, including metabolic stability, bioavailability, and target affinity.[1][2] This guide provides a comprehensive technical overview of the theoretical and practical considerations for determining two critical physicochemical parameters—the acid dissociation constant (pKa) and the partition coefficient (logP)—for the specific stereoisomer this compound. While specific experimental data for this exact compound are not publicly available, this document serves as a predictive framework and a detailed methodological guide for researchers. We will explore the profound impact of the fluoro and methoxy substituents on these properties and provide field-proven, step-by-step protocols for their empirical determination.
Introduction: The Strategic Importance of Physicochemical Properties
In modern drug discovery, the adage "potency is not enough" has never been more relevant. A compound's success as a therapeutic agent is critically dependent on its absorption, distribution, metabolism, and excretion (ADME) profile.[3] These pharmacokinetic behaviors are, in turn, governed by fundamental physicochemical properties.[4] For ionizable molecules like this compound, the pKa and lipophilicity (logP/logD) are paramount.
-
pKa (Acid Dissociation Constant): This value dictates the degree of ionization of a molecule at a given pH.[5] For a basic compound like a piperidine, the pKa refers to the equilibrium between the protonated (cationic) and neutral forms. This ionization state profoundly influences solubility, membrane permeability, and the ability to form ionic interactions with biological targets.[3][5]
-
logP (Partition Coefficient) and logD (Distribution Coefficient): Lipophilicity is arguably the most important physicochemical property for a potential drug.[6] It is measured as the logarithm of the partition coefficient (logP) between an organic phase (typically n-octanol) and an aqueous phase, describing the partitioning of the neutral species.[6][7] However, for an ionizable compound, the more physiologically relevant metric is the distribution coefficient (logD), which accounts for the partitioning of all species (ionized and neutral) at a specific pH, such as the physiological pH of 7.4.[6][8] Lipophilicity is a key driver of solubility, absorption, CNS penetration, and plasma protein binding.[6][9]
The unique substitution pattern of this compound—an electron-withdrawing fluorine atom and an electron-donating methoxy group—creates a complex electronic environment that directly influences the basicity of the piperidine nitrogen and the overall lipophilicity of the molecule.
Theoretical Framework and Predictive Analysis
pKa of this compound
The basicity of the piperidine nitrogen is the primary determinant of its pKa. Fluorine's strong inductive electron-withdrawing effect is expected to decrease the electron density on the nitrogen, thereby lowering its basicity and resulting in a lower pKa compared to unsubstituted piperidine. This modulation can be beneficial, as excessively high pKa values can lead to undesirable properties, while strategic reduction can improve cell permeability and reduce off-target effects like hERG channel binding.[1][2] The methoxy group, while generally electron-donating through resonance, also has an inductive withdrawing effect to consider. The interplay of these effects, dictated by their stereochemical arrangement, makes computational prediction challenging. Recent studies highlight that standard prediction methods often struggle with fluorine-containing molecules due to a lack of sufficient experimental data for training, necessitating the development of specialized machine learning models.[10][11][12]
Lipophilicity (logP and logD)
The relationship between logP, logD, and pKa for a basic compound is defined by the following equation:
logD = logP - log(1 + 10^(pKa - pH))
This equation illustrates that at a pH well below the pKa, the compound is predominantly ionized, leading to a significantly lower logD (higher aqueous preference) than its logP. For CNS drug candidates, a logP in the range of 1.5-2.7 and a logD at pH 7.4 between 0 and 3 are often considered optimal for balancing blood-brain barrier penetration with sufficient aqueous solubility.[9]
Fluorination typically increases logP. However, the effect is not always additive, and intramolecular interactions or changes in molecular conformation can sometimes lead to unexpected reductions in lipophilicity.[13] Therefore, empirical measurement remains the gold standard.
Predicted Physicochemical Properties
Without experimental data, we must rely on computational predictions and chemical intuition. The table below provides a template for summarizing these key values, including placeholder columns for future experimental results.
| Property | Predicted Value (Approx.) | Experimental Value | Method of Determination |
| pKa | 8.5 - 9.5 | To be determined | Potentiometric Titration |
| cLogP | 1.0 - 2.0 | To be determined | Shake-Flask / HPLC |
| LogD (pH 7.4) | 0.5 - 1.5 | To be determined | Shake-Flask / HPLC |
Note: Predicted values are estimates based on the known effects of substituents on the piperidine scaffold and should be confirmed experimentally.
Experimental Determination Protocols
The following sections provide detailed, self-validating protocols for the accurate determination of pKa and logD.
Workflow for Physicochemical Characterization
The overall process involves two distinct experimental arms for pKa and logD determination, the results of which are integrated to provide a complete physicochemical profile of the compound.
Caption: Experimental workflow for pKa and logD determination.
Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a high-precision technique and a gold standard for pKa measurement.[14][15] It involves monitoring pH changes as a titrant of known concentration is added to the sample solution.
Materials and Reagents:
-
This compound (as hydrochloride salt or free base)
-
Calibrated pH meter and electrode
-
Automatic titrator or manual burette
-
Magnetic stirrer and stir bar
-
Standardized 0.1 M Hydrochloric Acid (HCl) and 0.1 M Sodium Hydroxide (NaOH)
-
Potassium Chloride (KCl) for ionic strength adjustment
-
High-purity water (degassed)
-
Nitrogen gas supply
Procedure:
-
Electrode Calibration: Calibrate the pH electrode using at least three standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00) to ensure accurate pH measurements.[16]
-
Sample Preparation: Accurately weigh and dissolve the compound in high-purity water to a concentration of approximately 1-10 mM.[16][17] If solubility is low, a co-solvent like methanol may be used, but the aqueous pKa must then be determined by extrapolation.[14]
-
Ionic Strength Adjustment: Add KCl to the sample solution to a final concentration of 0.15 M. This maintains a constant ionic strength throughout the titration, minimizing fluctuations in activity coefficients.[16][17]
-
Inert Atmosphere: Place the sample vessel on the magnetic stirrer and begin gentle stirring. Purge the solution with nitrogen gas for 5-10 minutes before and during the titration to displace dissolved carbon dioxide, which can interfere with the measurement, especially for basic pKa values.[16][17]
-
Titration:
-
If starting with the hydrochloride salt, titrate with standardized 0.1 M NaOH.
-
If starting with the free base, titrate with standardized 0.1 M HCl.
-
Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the volume of titrant added.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
-
The curve will show a characteristic sigmoidal shape.[15] The equivalence point is the point of maximum slope (inflection point).
-
The pKa is equal to the pH at the half-equivalence point (the point where half of the compound has been neutralized).[16] This corresponds to the midpoint of the buffer region on the titration curve.
-
Protocol: logD (pH 7.4) Determination by Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining partition coefficients.[8][18] It directly measures the concentration of the analyte in both phases after equilibrium has been reached.
Materials and Reagents:
-
This compound
-
n-Octanol (HPLC grade)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Stock solution of the compound (e.g., 10 mM in DMSO)
-
Vials or tubes for partitioning
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Phase Preparation: Prepare the n-octanol and pH 7.4 buffer phases. Pre-saturate each phase by mixing equal volumes of n-octanol and buffer, shaking vigorously, and allowing the layers to separate overnight. This ensures that the volumes do not change during the experiment.[19]
-
Sample Addition: In a clean vial, add a precise volume of the pre-saturated n-octanol and pre-saturated pH 7.4 buffer. The volume ratio can be adjusted depending on the expected lipophilicity of the compound.[19] Add a small aliquot of the compound stock solution. The final concentration should be within the linear range of the analytical detection method.
-
Equilibration: Cap the vial tightly and shake vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.[20]
-
Phase Separation: Centrifuge the vial at a moderate speed to ensure complete separation of the n-octanol and aqueous layers. This step is critical to avoid cross-contamination, which can significantly impact results.[18][20]
-
Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol ([C]oct) and aqueous ([C]aq) phases using a validated analytical method like HPLC-UV or LC-MS.
-
Calculation: The logD at pH 7.4 is calculated using the following formula:
logD_7.4 = log ( [C]oct / [C]aq )
Relationship Between Ionization and Lipophilicity
The interplay between a compound's ionization state (governed by pKa and pH) and its lipophilicity (logP/logD) is a fundamental concept in drug design. The following diagram illustrates this critical relationship for a basic compound like this compound.
Caption: Relationship between pH, pKa, ionization, and logD.
Conclusion and Implications for Drug Development
The precise determination of pKa and logP/logD for novel chemical entities like this compound is not a perfunctory exercise; it is a critical step in rational drug design. These parameters provide invaluable insights into a molecule's likely pharmacokinetic and pharmacodynamic behavior. A moderately basic pKa, fine-tuned by the fluorine substituent, combined with an optimal logD value, could render this scaffold highly suitable for developing CNS-penetrant drugs with improved ADME profiles. The experimental protocols detailed herein provide a robust framework for obtaining the high-quality data necessary to validate computational predictions and guide the selection and optimization of drug candidates, ultimately de-risking the path to clinical development.
References
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]
- Avdeef, A., et al. (2007). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Combinatorial Chemistry & High Throughput Screening.
-
Cambridge MedChem Consulting. LogP/D. Available at: [Link]
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available at: [Link]
-
Hendriksen, B. A., et al. (1999). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta. Available at: [Link]
-
Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available at: [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy. Available at: [Link]
-
ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Available at: [Link]
-
Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences. Available at: [Link]
-
JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Available at: [Link]
-
Blackthorn AI. (2025). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Available at: [Link]
-
Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx. Available at: [Link]
-
Gurbych, A., et al. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. Available at: [Link]
-
Academia.edu. (n.d.). (PDF) log P and log s of CNS active drugs. Available at: [Link]
-
Asghar, J. (2021). logP (Partition Coefficient) and Lipid Solubility of Drugs. YouTube. Available at: [Link]
-
Chiang, P. C., & Hu, Y. (2009). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]
-
Basile, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Available at: [Link]
-
Chiang, P. C., & Hu, Y. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]
-
ResearchGate. (2009). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Available at: [Link]
-
Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry. Available at: [Link]
-
Chemaxon. (2023). Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. Available at: [Link]
-
MySkinRecipes. (3S,4R)-3-Fluoro-4-methoxypiperidinehydrochloride. Available at: [Link]
-
ResearchGate. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated.... Available at: [Link]
-
ResearchGate. (n.d.). Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. Available at: [Link]
-
The Solubility Company. pKa & LogP Analysis Services. Available at: [Link]
-
MySkinRecipes. (3R,4S)-3-Fluoro-4-methoxypiperidinehydrochloride. Available at: [Link]
-
ChemRxiv. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. Available at: [Link]
-
ResearchGate. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Available at: [Link]
-
Technology Networks. LogP/LogD/pKa Analysis. Available at: [Link]
-
Scott, P. J. H., et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Chemistry – A European Journal. Available at: [Link]
-
Studley, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available at: [Link]
-
U.S. Environmental Protection Agency. 3-[(4-Fluorophenoxy)methyl]piperidine Properties. Available at: [Link]
Sources
- 1. 3-Fluoro-4,4-dimethoxypiperidine|RUO [benchchem.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. chemaxon.com [chemaxon.com]
- 6. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
Conformational Landscape of cis-4-fluoro-3-methoxypiperidine: A Technical Guide for Drug Discovery
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, integral to the architecture of numerous pharmaceuticals.[1] The therapeutic efficacy of these molecules is inextricably linked to their three-dimensional conformation, which dictates their interaction with biological targets. This guide provides an in-depth conformational analysis of cis-4-fluoro-3-methoxypiperidine, a synthetically accessible yet conformationally complex derivative. We will dissect the intricate interplay of steric and stereoelectronic effects that govern its structural preferences. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical methodologies to elucidate and predict the conformational behavior of substituted piperidines.
Introduction: The Piperidine Ring in Drug Design
Saturated heterocyclic rings, particularly the piperidine moiety, are privileged structures in drug discovery.[1] Their non-planar nature allows for the precise spatial orientation of substituents, which is critical for molecular recognition at receptor binding sites. However, this conformational flexibility can also be a liability, leading to off-target effects or reduced potency. A thorough understanding of the conformational preferences of substituted piperidines is therefore paramount for rational drug design.
The piperidine ring predominantly adopts a chair conformation to minimize torsional and angle strain.[1][2] In this conformation, substituents can occupy either axial or equatorial positions. The relative stability of these two arrangements is influenced by a variety of factors, including steric hindrance and complex stereoelectronic interactions.[3]
The Conformational Equilibrium of cis-4-fluoro-3-methoxypiperidine
The conformational landscape of cis-4-fluoro-3-methoxypiperidine is dictated by the interplay of the steric and electronic properties of the fluorine and methoxy substituents. In the cis configuration, both substituents are on the same face of the ring. This leads to two primary chair conformers in equilibrium, as depicted below.
Caption: Chair-chair interconversion of cis-4-fluoro-3-methoxypiperidine.
To predict which conformer is more stable, we must consider the following factors:
Steric Considerations: The A-Value
The steric bulk of a substituent is quantified by its A-value, which is the free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane.[4] A larger A-value indicates a stronger preference for the equatorial position.
| Substituent | A-value (kcal/mol) |
| Fluorine (F) | ~0.24 - 0.43[5][6][7] |
| Methoxy (OCH₃) | ~0.6 - 0.7[5][8] |
Based solely on A-values, the methoxy group has a greater steric demand than the fluorine atom. This would suggest that Conformer A , with the bulkier methoxy group in the less sterically hindered equatorial position, would be favored. In this conformation, the fluorine atom would occupy the axial position.
Stereoelectronic Effects
Beyond simple sterics, the conformational equilibrium is profoundly influenced by stereoelectronic effects, which involve the interaction of electron orbitals in space.[3][9]
The anomeric effect describes the tendency of an electronegative substituent adjacent to a heteroatom in a cyclohexane ring to prefer the axial orientation, despite potential steric hindrance.[10] This phenomenon is attributed to a stabilizing hyperconjugative interaction between a lone pair of electrons on the heteroatom (in this case, the nitrogen of the piperidine ring) and the antibonding σ* orbital of the C-substituent bond.[10][11]
In cis-4-fluoro-3-methoxypiperidine, the methoxy group is at the C3 position, adjacent to the nitrogen at position 1. Therefore, an anomeric effect involving the nitrogen lone pair and the C-O bond is possible. For this interaction to be maximal, the nitrogen lone pair and the C-O bond must be anti-periplanar. This geometry is achieved when the methoxy group is in the axial position . This would favor Conformer B .
The gauche effect is the tendency for a conformation with substituents gauche (at a 60° dihedral angle) to each other to be more stable than the anti conformation (180° dihedral angle), particularly when the substituents are electronegative.[12] This is often explained by a stabilizing hyperconjugative interaction between the σ bonding orbital of a C-H bond and the σ* antibonding orbital of a C-F bond.[12]
In Conformer B , with an axial fluorine, the F-C4-C3-O dihedral angle is approximately 60° (gauche). In Conformer A , with an equatorial fluorine, this angle is approximately 180° (anti). The gauche effect would therefore stabilize Conformer B .
Intramolecular Hydrogen Bonding
The potential for intramolecular hydrogen bonding can significantly influence conformational preferences. In cis-4-fluoro-3-methoxypiperidine, a hydrogen bond could potentially form between the N-H proton and the fluorine atom or the oxygen of the methoxy group. The strength of such an interaction depends on the distance and angle between the donor (N-H) and the acceptor (F or O).
-
N-H···F Interaction: The fluorine atom is generally a weak hydrogen bond acceptor.[13] However, in certain cyclic systems, short contacts between N-H and F have been observed and can contribute to conformational stability.[13][14]
-
N-H···O Interaction: The oxygen of the methoxy group is a better hydrogen bond acceptor than fluorine.
The favorability of intramolecular hydrogen bonding will depend on which chair conformation brings the N-H and the acceptor group into a suitable orientation. The orientation of the N-H bond itself (axial or equatorial) is also a factor, with the equatorial position generally being slightly more stable in piperidine itself.[2][15]
Experimental and Computational Methodologies for Conformational Analysis
A combination of experimental and computational techniques is essential for a comprehensive understanding of the conformational landscape of cis-4-fluoro-3-methoxypiperidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the conformation of cyclic molecules in solution.[16][17]
Key NMR Parameters:
-
³J Coupling Constants: The magnitude of the vicinal (³J) proton-proton coupling constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring the ³J(H,H) values, the relative orientation of substituents can be deduced.
-
¹⁹F-¹H Coupling Constants: The ³J(F,H) coupling constants are also sensitive to the dihedral angle and can provide valuable information about the orientation of the fluorine atom.[18][19]
-
Nuclear Overhauser Effect (NOE): NOESY experiments can identify protons that are close in space, providing further evidence for specific conformations.
Experimental Protocol: 1D and 2D NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of cis-4-fluoro-3-methoxypiperidine in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, DMSO-d₆).
-
¹H NMR: Acquire a high-resolution ¹H NMR spectrum to observe the chemical shifts and coupling patterns of the piperidine ring protons.
-
¹⁹F NMR: Acquire a ¹⁹F NMR spectrum to determine the chemical shift of the fluorine atom.
-
COSY: Perform a Correlation Spectroscopy (COSY) experiment to establish the connectivity of the protons in the spin system.
-
HSQC/HMBC: Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are used to assign the ¹³C signals and to confirm the overall structure.
-
NOESY: Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum to identify through-space interactions between protons, which can help to differentiate between chair conformers.
-
Variable Temperature NMR: Perform NMR experiments at different temperatures to study the dynamics of the ring inversion and to potentially resolve the signals of the individual conformers at low temperatures.[20]
Caption: A typical experimental workflow for NMR-based conformational analysis.
Computational Chemistry
Computational modeling provides valuable insights into the relative energies and geometries of different conformers.[21][22]
Methodology: Density Functional Theory (DFT) Calculations
-
Structure Generation: Build the initial 3D structures of both chair conformers of cis-4-fluoro-3-methoxypiperidine.
-
Conformational Search: Perform a systematic conformational search to ensure that the lowest energy conformers have been identified.
-
Geometry Optimization: Optimize the geometry of each conformer using a suitable level of theory, such as B3LYP or M06-2X, with a reasonably large basis set (e.g., 6-311++G(d,p)).[22][23]
-
Frequency Calculation: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (Gibbs free energy).
-
Solvation Effects: Include a solvent model (e.g., Polarizable Continuum Model - PCM) to account for the influence of the solvent on the conformational equilibrium, as solvent polarity can play a major role.[18][24]
-
NBO Analysis: Perform Natural Bond Orbital (NBO) analysis to quantify the strength of hyperconjugative interactions, such as the anomeric effect.[25]
Caption: A standard workflow for computational conformational analysis.
Predicted Conformational Preference and Discussion
Based on the interplay of the factors discussed above, it is likely that Conformer B (equatorial methoxy, axial fluorine) is the more stable conformer for cis-4-fluoro-3-methoxypiperidine.
While the A-value of the methoxy group is larger than that of fluorine, the combined stabilizing influence of the anomeric effect (favoring an axial methoxy) and the gauche effect (favoring an axial fluorine) is expected to overcome the steric preference. The anomeric effect involving the nitrogen lone pair and the C-O bond is a powerful stabilizing interaction in piperidine systems.[10] Furthermore, the gauche arrangement of the electronegative fluorine and oxygen atoms in Conformer B is electronically favorable.
The potential for intramolecular hydrogen bonding could further influence the equilibrium, and its contribution would need to be assessed through detailed computational modeling and experimental studies in various solvents.
Conclusion
The conformational analysis of cis-4-fluoro-3-methoxypiperidine is a nuanced challenge that requires a multi-faceted approach. A simple consideration of steric bulk is insufficient to predict the conformational landscape. Instead, a deep understanding of stereoelectronic effects, including the anomeric and gauche effects, is crucial. The synergistic use of high-resolution NMR spectroscopy and sophisticated computational modeling provides the most robust platform for elucidating the conformational preferences of such molecules. The principles and methodologies outlined in this guide offer a framework for researchers in drug discovery to better understand and engineer the three-dimensional structures of piperidine-based drug candidates, ultimately leading to the development of more potent and selective therapeutics.
References
-
Intramolecular Hydrogen Bonding in the 2,6-Bis(2,6-difluorophenyl)piperidine Systems. (n.d.). The Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]
-
Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative aromaticity. (2023). New Journal of Chemistry. Retrieved February 15, 2026, from [Link]
-
Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. (2017). Carbohydrate Research. Retrieved February 15, 2026, from [Link]
-
Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative ... (2023). New Journal of Chemistry. Retrieved February 15, 2026, from [Link]
-
Three-Center CF···HN Intramolecular Hydrogen Bonding in the 2,6-Bis(2,6-difluorophenyl)piperidine Systems. (n.d.). The Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]
-
Why is the A-value of methoxy group lower than that of the hydroxyl group? (2021). Chemistry Stack Exchange. Retrieved February 15, 2026, from [Link]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2020). Chemistry – A European Journal. Retrieved February 15, 2026, from [Link]
-
Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. (2025). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schl. (2023). RSC Publishing. Retrieved February 15, 2026, from [Link]
-
Proposed relationship between ring flattening and hyperconjugation... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Table of A-Values. (n.d.). CHEM 330 handout. Retrieved February 15, 2026, from [Link]
-
Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. (n.d.). Journal of the American Chemical Society. Retrieved February 15, 2026, from [Link]
-
Conformational analysis. Part 34.1 An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives. (n.d.). RSC Publishing. Retrieved February 15, 2026, from [Link]
-
Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
-
Piperidine. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
-
Steric Effects on the Configuration of the Nitrogen In Piperidine. (n.d.). Slideshare. Retrieved February 15, 2026, from [Link]
-
Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". (2014). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]
-
Two polymorphs of 4-hydroxypiperidine with different NH configurations. (2015). CrystEngComm. Retrieved February 15, 2026, from [Link]
-
Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. (n.d.). CDC Stacks. Retrieved February 15, 2026, from [Link]
-
Ultrafast Conformational Dynamics of Rydberg-excited N- Methyl Piperidine. (2021). Physical Chemistry Chemical Physics. Retrieved February 15, 2026, from [Link]
-
Hidden ionicity in N-(chloromethyl)piperidine due to anomeric effect. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. (n.d.). The Nairoukh Research Group. Retrieved February 15, 2026, from [Link]
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020). ACS Catalysis. Retrieved February 15, 2026, from [Link]
-
Steric effects of a lone pair and piperidine. (2014). Chemistry Stack Exchange. Retrieved February 15, 2026, from [Link]
-
Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction. (2015). Beilstein Journals. Retrieved February 15, 2026, from [Link]
-
Stereoelectronic substituent effects in polyhydroxylated piperidines and hexahydropyridazines. (2002). PubMed. Retrieved February 15, 2026, from [Link]
-
The conformational preferences of fluorinated piperidine derivatives... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
The Emergence and Properties of Selectively Fluorinated 'Janus' Cyclohexanes. (n.d.). St Andrews Research Repository. Retrieved February 15, 2026, from [Link]
-
Gauche effect. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
-
Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. (2019). MDPI. Retrieved February 15, 2026, from [Link]
-
4.2: A-values and Equilibrium Ratios. (2021). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
-
Cyclohexane Chair Conformation Stability: Which One Is Lower Energy? (2014). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]
-
Stereoelectronic effect. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
-
(PDF) Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
A value. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
-
The conformational preference of methoxyl and acetoxyl groups in 3-oxycyclohexenes, 2-oxymethylenecyclohexanes, and. (n.d.). Canadian Journal of Chemistry. Retrieved February 15, 2026, from [Link]
-
Methylcyclohexane. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
-
The chair conformer of fluorocyclohexane is 0.25 kcal/mol more st... (n.d.). Pearson. Retrieved February 15, 2026, from [Link]
-
Stereoelectronic Effects: A Bridge Between Structure and Reactivity. (2023). ResearchGate. Retrieved February 15, 2026, from [Link]
-
The conformational preferences of cis‐3‐fluoro‐4‐methylpiperidine (3)... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Stereoelectronic effects on stability and reactivity of organic molecules: from control of molecular conformations to faster cyc. (2014). SlidePlayer. Retrieved February 15, 2026, from [Link]
-
Corrigendum: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
-
Corrigendum: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference(Chem. Eur. J., 2020, 26, 10.1002/chem.202001355). (2020). The Hebrew University of Jerusalem. Retrieved February 15, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. Stereoelectronic effect - Wikipedia [en.wikipedia.org]
- 4. A value - Wikipedia [en.wikipedia.org]
- 5. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chem.msu.ru [chem.msu.ru]
- 10. Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative aromaticity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gauche effect - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The conformational analysis of saturated heterocycles. Part XXII. Conformation of piperidine: evidence and conclusions from dipole moment studies - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 16. Conformational analysis. Part 34.1 An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. d-nb.info [d-nb.info]
- 19. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Two polymorphs of 4-hydroxypiperidine with different NH configurations - CrystEngComm (RSC Publishing) DOI:10.1039/C4CE02477J [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative aromaticity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative aromaticity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference | The Nairoukh Research Group [nairoukh.huji.ac.il]
- 25. BJOC - Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction [beilstein-journals.org]
A Technical Guide to (3S,4S)-4-fluoro-3-methoxypiperidine: Synthesis, Procurement, and Application in Modern Drug Discovery
Abstract
This technical guide provides an in-depth analysis of (3S,4S)-4-fluoro-3-methoxypiperidine, a fluorinated heterocyclic building block of significant interest to medicinal chemists and drug development professionals. We explore the strategic importance of the fluorinated piperidine scaffold, outlining the nuanced effects of fluorine and methoxy group installation on physicochemical properties and biological activity. This document details commercial sourcing considerations, presents a representative synthetic pathway, and establishes robust protocols for quality control and analytical validation. Furthermore, it covers critical safety and handling procedures and discusses the compound's application in the development of novel therapeutics. This guide is intended to serve as a comprehensive resource for researchers leveraging this and related scaffolds in their discovery programs.
Introduction: The Strategic Value of Fluorinated Piperidines
The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry
The piperidine ring is one of the most ubiquitous N-heterocycles found in FDA-approved pharmaceuticals. Its prevalence stems from its ability to serve as a versatile, saturated scaffold that can be readily functionalized in three dimensions. The basic nitrogen atom is typically protonated at physiological pH, allowing for the formation of critical salt-bridge interactions with biological targets such as GPCRs, ion channels, and enzymes.
Strategic Fluorination: Modulating Physicochemical and Pharmacokinetic Properties
The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. A single fluorine atom can profoundly influence a molecule's properties without significantly increasing its steric bulk. Key benefits include:
-
Basicity (pKa) Attenuation: The strong electron-withdrawing nature of fluorine can lower the pKa of the nearby piperidine nitrogen. This modulation is critical for optimizing target binding, reducing off-target effects (e.g., hERG channel affinity), and improving pharmacokinetic profiles. For instance, strategic fluorination has been used to modulate the pKa of piperidine-containing KSP inhibitors to circumvent P-glycoprotein (P-gp) efflux, leading to improved efficacy[1].
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Fluorination at a metabolically labile position can block this pathway, thereby increasing the compound's half-life and oral bioavailability.
-
Conformational Control: Fluorine substitution can influence the conformational preference of the piperidine ring (e.g., favoring an axial orientation), which can pre-organize the molecule for optimal binding to its biological target[1].
Profile of this compound
This compound is a chiral building block that combines the benefits of the piperidine scaffold with the strategic placement of both a fluorine atom and a methoxy group. This specific diastereomer presents a unique spatial arrangement of its functional groups, offering a distinct vector for interaction with target proteins. The methoxy group can act as a hydrogen bond acceptor, while the fluorine atom modulates local electronics and conformation. This substitution pattern makes it a valuable intermediate for creating novel chemical entities, particularly for central nervous system (CNS) targets where properties like metabolic stability and bioavailability are paramount[2].
Physicochemical Properties and Structure
A clear understanding of the fundamental properties of this compound is essential for its effective use in synthesis and screening.
Diagram: Chemical Structure of this compound
Caption: 2D structure of the this compound molecule.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₂FNO | PubChem[3] |
| Molecular Weight | 133.16 g/mol | Calculated |
| Stereochemistry | 3S, 4S | - |
| Appearance | Typically supplied as a salt (e.g., HCl), often a solid | Supplier Data |
| Solubility | Soluble in water (as salt), methanol, DMSO | General Knowledge |
| pKa (Predicted) | 7.0 - 8.5 (Lower than piperidine due to fluorine) | [1] |
Commercial Availability and Procurement
Procuring the correct stereoisomer of a chiral building block is critical for success in drug discovery. As of early 2026, direct, off-the-shelf listings for the specific (3S,4S) isomer are less common than for its other diastereomers. Researchers should exercise diligence when sourcing.
Sourcing Considerations
-
Stereochemical Integrity: Always request a Certificate of Analysis (CoA) that includes chiral HPLC or SFC data to confirm the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.).
-
Form: The compound is often supplied as a hydrochloride (HCl) or trifluoroacetate (TFA) salt to improve handling and stability. Ensure the form is compatible with your planned reaction conditions.
-
Lead Times: As this may be a specialty chemical, inquire about lead times, as it may be synthesized on demand.
Table 2: Representative Commercial Suppliers for Related Isomers
Note: This table lists suppliers of closely related isomers. Researchers should contact these and other fine chemical suppliers to specifically inquire about the synthesis and availability of the (3S,4S) isomer.
| Supplier | Product Name | CAS Number | Notes |
| BLDpharm | (3R,4S)-3-Fluoro-4-methoxypiperidine HCl | 2387559-85-3 | Diastereomer. Available for online order[4]. |
| MySkinRecipes | (3S,4R)-3-Fluoro-4-methoxypiperidine HCl | 2140267-30-5 | Diastereomer. Sold in research quantities[2]. |
Synthesis and Manufacturing Overview
While multiple synthetic routes are possible, a common and effective strategy involves the stereoselective fluorination of a piperidone precursor, followed by reduction and methylation. The choice of reagents and catalysts is crucial for controlling the stereochemistry at the C3 and C4 positions.
Representative Synthetic Pathway
The following pathway illustrates a plausible, though conceptual, route to access the target molecule, drawing inspiration from established methods for synthesizing related compounds[1][5]. The key is establishing the syn relationship between the fluorine and methoxy groups.
Diagram: Representative Synthetic Pathway
Caption: A plausible synthetic route highlighting key transformations.
Causality in Experimental Choices
-
N-Boc Protection: The Boc (tert-butyloxycarbonyl) group is used to protect the piperidine nitrogen. This prevents side reactions and deactivates the ring, allowing for more controlled chemistry at other positions. It is easily removed under acidic conditions (e.g., TFA).
-
Electrophilic Fluorination: Reagents like Selectfluor® are used for the direct fluorination of enol ethers. The choice of solvent and reaction conditions can influence the stereochemical outcome, though often a mixture of diastereomers is formed at this stage.
-
Stereoselective Reduction: The choice of reducing agent for the ketone is critical. Bulky hydride reagents like L-Selectride® often provide high levels of stereocontrol, selectively attacking from the less hindered face of the ketone to set the relative stereochemistry of the resulting alcohol.
-
Williamson Ether Synthesis (Methylation): The methylation of the hydroxyl group proceeds via an Sₙ2 reaction. This step is crucial as it inverts the stereocenter at C4. Therefore, to achieve the (3S,4S) final product, the preceding alcohol intermediate must be (3S,4R). This retrosynthetic logic is paramount.
Quality Control and Analytical Protocols
Ensuring the identity, purity, and stereochemical integrity of this compound is non-negotiable. A multi-technique approach is required for a comprehensive Certificate of Analysis. An analytical method is defined as the application of a technique for a specific analyte in a specific matrix[6].
Diagram: Quality Control Workflow
Caption: A standard workflow for the analytical validation of the final compound.
Protocol: Chiral HPLC for Stereoisomeric Purity
This protocol provides a framework for separating the (3S,4S) isomer from its other stereoisomers. Method development will be required to optimize separation.
-
Instrumentation: HPLC or SFC system with a UV detector.
-
Column: Chiral stationary phase (CSP) column (e.g., CHIRALPAK® series).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., heptane or CO₂) and a polar modifier (e.g., isopropanol, ethanol) with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Sample Preparation: Dissolve the compound (as the free base) in the mobile phase at a concentration of ~1 mg/mL.
-
Injection: Inject 5-10 µL onto the column.
-
Detection: Monitor at a suitable wavelength (e.g., 210 nm).
-
Validation: Run analytical standards of the other diastereomers, if available, to confirm peak identity and retention times. The goal is to achieve baseline separation of all four possible stereoisomers.
Protocol: ¹⁹F NMR for Fluorine Confirmation
¹⁹F NMR is a rapid and unambiguous technique to confirm the presence of the C-F bond.
-
Instrumentation: NMR spectrometer (≥400 MHz).
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, D₂O for the salt form).
-
Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Analysis: Expect a single resonance for the fluorine atom. The chemical shift and coupling constants to adjacent protons (if not decoupled) provide valuable structural information. For covalently bound fluorine, sample preparation may involve ashing or combustion to convert it to fluoride ions for other analytical methods, but NMR analyzes the intact molecule[7].
Applications in Research and Drug Development
Substituted fluoropiperidines are key building blocks in programs targeting a range of diseases. Their utility is primarily in constructing more complex molecules with tailored properties.
-
CNS Agents: The ability to fine-tune pKa and improve metabolic stability makes these scaffolds highly valuable for drugs targeting the central nervous system, such as antidepressants, antipsychotics, and cognitive enhancers[2]. The modulation of lipophilicity and polarity is critical for achieving blood-brain barrier penetration.
-
Dopamine Receptor Antagonists: Research into 4,4-difluoropiperidine scaffolds has identified potent dopamine D4 receptor antagonists. Structure-activity relationship (SAR) studies showed that subtle changes in substitution patterns on an associated phenoxy ring dramatically impacted binding affinity[8][9]. The this compound scaffold offers a different stereochemical and electronic profile for similar SAR exploration.
-
Enzyme Inhibitors: The unique conformational constraints and electronic properties imparted by the fluoro- and methoxy- groups can be exploited to achieve potent and selective inhibition of enzymes, such as kinases or proteases.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from piperidine and other functionalized analogs provide a strong basis for safe handling protocols[10][11][12].
Table 3: Hazard Identification and Recommended Precautions (Based on Piperidine Analogs)
| Hazard Class | Statement | Recommended Precaution | Source |
| Acute Toxicity | Harmful if swallowed or in contact with skin. | P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing. | [10][13] |
| Skin Corrosion | May cause skin irritation or burns. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [12] |
| Eye Damage | Causes serious eye irritation or damage. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. | [10][13] |
| Respiratory | Harmful if inhaled. May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. | [10] |
Recommended Handling Procedures
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood[10][11].
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and tightly fitting safety goggles[10][12].
-
Accidental Release: In case of a spill, evacuate the area. Absorb with a non-flammable material (e.g., sand, vermiculite) and place in a sealed container for disposal. Avoid allowing the chemical to enter drains[10][12].
Storage and Stability
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place[10][11].
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases[13].
-
Stability: The compound is expected to be stable under recommended storage conditions. As a secondary amine, it may be sensitive to air and light over long periods.
Conclusion
This compound represents a sophisticated chemical tool for the modern medicinal chemist. The precise stereochemical arrangement of its functional groups offers a unique opportunity to probe structure-activity relationships and design next-generation therapeutics with optimized pharmacokinetic and pharmacodynamic profiles. While sourcing this specific isomer requires diligence, its potential to unlock novel biological activities makes it a valuable component of any advanced drug discovery platform. A thorough understanding of its synthesis, analytical characterization, and safe handling, as outlined in this guide, is the foundation for its successful application.
References
-
MySkinRecipes. (n.d.). (3S,4R)-3-Fluoro-4-methoxypiperidinehydrochloride. Retrieved from [Link]
-
Nelson, K. M., et al. (2020). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. Available at [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Request PDF. [Link]
-
Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET. [Link]
-
Cognition Pharmaceuticals. (n.d.). (3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol. Retrieved from [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Piperidine. [Link]
-
Studley, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]
-
ChemRxiv. (2025). Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist. [Link]
-
Ciulli, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society. Available at [Link]
- Google Patents. (n.d.). CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
-
Harvey, D. (n.d.). Chapter 3: The Vocabulary of Analytical Chemistry. [Link]
-
Venkateswarlu, P. (1985). Evaluation of analytical methods for fluorine in biological and related materials. Journal of Dental Research. [Link]
-
Zejc, A., et al. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Chromatographia. [Link]
-
Higashi, Y., & Nakamura, S. (2006). Sensitive determination of 4-(4-chlorophenyl)-4-hydroxypiperidine... by HPLC with fluorescence detection.... Biomedical Chromatography. [Link]
-
PubChem. (n.d.). (3S,4R)-3-fluoro-4-((2)H)methoxypiperidine. Retrieved from [Link]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. (3S,4R)-3-Fluoro-4-methoxypiperidinehydrochloride [myskinrecipes.com]
- 3. (3S,4R)-3-fluoro-4-((2)H)methoxypiperidine | C6H12FNO | CID 171035750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2387559-85-3|(3R,4S)-3-Fluoro-4-methoxypiperidine hydrochloride|BLD Pharm [bldpharm.com]
- 5. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asdlib.org [asdlib.org]
- 7. Evaluation of analytical methods for fluorine in biological and related materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chemicalbook.com [chemicalbook.com]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. carlroth.com [carlroth.com]
- 13. fishersci.com [fishersci.com]
Introduction: Beyond the Structure – A Paradigm for Proactive Safety
An In-Depth Technical Guide to the Safety Data Sheet for Fluorinated Methoxy Piperidines
To the researcher, the structure of a fluorinated methoxy piperidine represents a nexus of potential. The piperidine scaffold is a cornerstone of modern pharmaceuticals, offering a stable, three-dimensional framework. The introduction of a methoxy group can fine-tune solubility and metabolic properties, while fluorine substitution is a powerful strategy for enhancing metabolic stability, modifying basicity (pKa), and improving pharmacokinetic profiles.[1] This combination makes these molecules highly valuable in the synthesis of novel therapeutic agents and agrochemicals.[2]
However, this same structural complexity demands a sophisticated approach to safety. A Safety Data Sheet (SDS) is more than a regulatory formality; it is the foundational document for a culture of safety. For complex molecules like fluorinated methoxy piperidines, a generic reading is insufficient. This guide, intended for drug development professionals and laboratory scientists, deconstructs the SDS through the lens of a Senior Application Scientist. We will not merely review the 16 required sections; we will interpret them, explaining the causality behind the classifications and providing field-proven insights to ensure that every protocol is a self-validating system of safety.
The Regulatory Bedrock: GHS, REACH, and OSHA
Our understanding of chemical safety is globally standardized by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3] This system provides a universal language for hazard communication. In the European Union, this is implemented through the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, which governs the format and content of an SDS.[4][5] In the United States, the Occupational Safety and Health Administration (OSHA) mandates GHS alignment through its Hazard Communication Standard (HCS).[4][6] An SDS that complies with these frameworks is structured into 16 distinct sections, each providing a different layer of critical information.[3][6]
Deconstructing the 16-Section SDS for Fluorinated Methoxy Piperidines
This section breaks down the SDS, providing specific context for a hypothetical, yet representative, compound: 4-(3,3,3-Trifluoro-2-methoxypropyl)piperidine.[7] We will synthesize data from the parent piperidine structure, known fluorinated compounds, and methoxy-containing analogues to build a comprehensive safety profile.
Section 1: Identification
This section provides the fundamental identity of the chemical, including the product identifier, recommended uses, and supplier contact information.[6][8] For a specialized research chemical, this section is your first point of contact for emergency information and is critical for accurate record-keeping.
Section 2: Hazard(s) Identification
This is the most critical section for immediate risk assessment. It outlines the GHS classification, signal words, hazard statements (H-statements), and precautionary statements (P-statements).[6]
The hazard profile of a fluorinated methoxy piperidine is a composite of its constituent parts:
-
The Piperidine Ring: This secondary amine is basic and often corrosive, capable of causing severe skin burns and eye damage.[9][10] It is also typically harmful if swallowed and toxic in contact with skin or if inhaled.[10][11]
-
Fluorine Substituents: While C-F bonds are strong, the overall molecule can still pose significant hazards.[1] Fluorinated compounds can have unique toxicological profiles and may require specific handling precautions.[12] GHS classifications for similar small fluorinated piperidines include warnings for being flammable and causing acute toxicity if swallowed, inhaled, or in contact with skin.[13]
-
The Methoxy Group: This group can influence the molecule's metabolic pathway and potential for specific organ toxicity.[14]
Table 1: Representative GHS Classification for a Fluorinated Methoxy Piperidine
| Hazard Class | GHS Category | Hazard Statement | Code |
| Flammable Liquids | Category 2/3 | Highly flammable liquid and vapor | H225/H226 |
| Acute Toxicity, Oral | Category 3/4 | Toxic / Harmful if swallowed | H301/H302 |
| Acute Toxicity, Dermal | Category 3 | Toxic in contact with skin | H311 |
| Acute Toxicity, Inhalation | Category 3 | Toxic if inhaled | H331 |
| Skin Corrosion/Irritation | Category 1A/1B | Causes severe skin burns and eye damage | H314 |
| Serious Eye Damage | Category 1 | Causes serious eye damage | H318 |
This table is a synthesis based on data for piperidine and 4-fluoropiperidine.[10][13] The exact classification must be confirmed for the specific molecule in use.
The following diagram illustrates the logical flow from hazard identification to practical safety measures, a core principle of a self-validating safety system.
Caption: Interrelation of SDS sections for proactive safety.
Section 3: Composition/Information on Ingredients
This section details the chemical components, including impurities and stabilizing additives. For research chemicals, it will typically list the primary substance with its CAS number and concentration (often >95-98%).
Section 4: First-Aid Measures
This provides explicit instructions for emergency response to exposure.[6]
-
Inhalation: Due to potential toxicity (H331), the primary action is to move the individual to fresh air immediately.[9][15] If breathing is difficult or has stopped, qualified personnel should provide artificial respiration or oxygen.[16]
-
Skin Contact: Because of the high likelihood of corrosivity (H314) from the piperidine moiety, immediate and thorough action is required.[9] Remove all contaminated clothing while flushing the affected skin with copious amounts of water for at least 15 minutes.[11][17]
-
Eye Contact: This is a critical emergency. The piperidine structure can cause severe, permanent eye damage.[15][18] Flush eyes cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[11] Immediate medical attention is imperative.[18]
-
Ingestion: Do NOT induce vomiting, as this can cause further damage to the esophagus from a corrosive substance.[11][17] Rinse the mouth and provide water to drink, then seek immediate medical attention.[9]
Section 5: Fire-Fighting Measures
This section outlines procedures for extinguishing fires involving the chemical.
-
Suitable Extinguishing Media: For flammable organic liquids, alcohol-resistant foam, carbon dioxide, or dry chemical powder are typically recommended.[11]
-
Specific Hazards: Combustion of fluorinated organic compounds can produce highly toxic and corrosive gases, including carbon oxides, nitrogen oxides, and hydrogen fluoride (HF).[12] This is a critical consideration for first responders. The formation of explosive vapor/air mixtures is also a significant risk.[15]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective, chemical-resistant clothing.[18][19]
Section 6: Accidental Release Measures
This section details the appropriate response to spills, leaks, or releases.
-
Personal Precautions: Eliminate all ignition sources.[17] Do not breathe vapors or mist. Ensure adequate ventilation. Wear the personal protective equipment specified in Section 8.
-
Environmental Precautions: Prevent the chemical from entering drains, surface water, or ground water.[9][18]
-
Containment and Cleanup: For a liquid spill, use a non-combustible absorbent material like sand or earth to contain it.[17] Collect the material using non-sparking tools and place it in a suitable, labeled container for hazardous waste disposal.[11]
Section 7: Handling and Storage
This section provides guidance on safe practices to minimize exposure.
-
Handling: All work should be conducted in a well-ventilated area, preferably a chemical fume hood.[20] Avoid contact with skin, eyes, and clothing.[20] Use non-sparking tools and take precautionary measures against static discharge.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. The piperidine moiety is susceptible to oxidation from air and light, which can cause discoloration (yellowing/browning).[21] Store away from incompatible materials such as strong oxidizing agents and acids. A recommended storage temperature is often between 2-8°C to maintain long-term stability.[22]
Section 8: Exposure Controls/Personal Protection
This section provides quantitative exposure limits and details the necessary personal protective equipment (PPE).[6]
-
Exposure Limits: While specific Permissible Exposure Limits (PEL) may not be established for novel compounds, limits for related substances like piperidine can provide a baseline for caution.[12]
-
Engineering Controls: A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure.[12][23] Emergency eyewash stations and safety showers must be immediately accessible.[20]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[24]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat or chemical-resistant suit.[19][25]
-
Respiratory Protection: If working outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[23][24]
-
Table 2: Personal Protective Equipment (PPE) Selection Guide
| Exposure Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solids in Fume Hood | Safety Goggles | Chemical-Resistant Gloves | Lab Coat | (Not typically required) |
| Handling Liquid Solutions in Fume Hood | Safety Goggles & Face Shield | Chemical-Resistant Gloves | Lab Coat | (Not typically required) |
| Large-Scale Operations or Spill Cleanup | Safety Goggles & Face Shield | Chemical-Resistant Gloves | Chemical-Resistant Apron/Suit | Air-Purifying Respirator |
Section 9: Physical and Chemical Properties
This section contains identifying characteristics of the substance.[6] Data for novel compounds may be limited or predicted.[26]
-
Appearance: Typically a colorless to pale yellow liquid or solid.[14]
-
Odor: Amines like piperidine often have a characteristic unpleasant, fish-like odor.
-
Boiling/Melting Point: Fluorination often lowers the boiling point compared to non-fluorinated analogues.[27]
-
Flammability: Expected to be a flammable liquid.[13]
-
Solubility: Varies depending on the specific structure.
Section 10: Stability and Reactivity
This section describes the chemical stability and potential hazardous reactions.
-
Reactivity: The nitrogen atom in the piperidine ring is a nucleophilic center and can react with agents like alkyl halides and acyl halides.[21]
-
Chemical Stability: The molecule is generally stable under recommended storage conditions. However, it can discolor upon exposure to air and light due to oxidation.[21][22]
-
Conditions to Avoid: Heat, flames, sparks, and exposure to incompatible materials.[20]
-
Incompatible Materials: Strong oxidizing agents, strong acids.
-
Hazardous Decomposition Products: Under fire conditions, expect the release of carbon oxides, nitrogen oxides, and hydrogen fluoride.[12]
Section 11: Toxicological Information
This section details how the substance can harm the human body.[6] For new compounds, data is often scarce, and assessments are made based on structurally similar chemicals.[14]
-
Acute Toxicity: Based on the parent piperidine structure, the compound is likely harmful or toxic via oral, dermal, and inhalation routes.[10]
-
Skin Corrosion/Irritation: Expected to cause severe skin burns due to the basicity of the piperidine nitrogen.[10]
-
Serious Eye Damage/Irritation: Expected to cause serious and potentially permanent eye damage.[10]
-
Long-term Effects (Carcinogenicity, Mutagenicity): Data is typically unavailable for novel research chemicals.[14] An absence of data should not be interpreted as an absence of hazard.
Section 12: Ecological Information
This section describes the potential impact on the environment.[6] Data is often limited, but piperidine itself is classified as harmful to aquatic life.[10] Fluorinated compounds can be persistent in the environment.[28] Therefore, releases to waterways and soil must be strictly avoided.
Section 13: Disposal Considerations
This section provides guidance for safe disposal. As a hazardous substance, fluorinated methoxy piperidines and any contaminated materials (e.g., absorbent pads, gloves) must be disposed of as hazardous waste through a licensed contractor, in accordance with all local, state, and federal regulations.[9][24]
Section 14: Transport Information
This section provides classification information for shipping the chemical.[6] Based on piperidine, it would likely be classified under a UN number for corrosive and flammable liquids, such as UN2401 (PIPERIDINE).[29]
Section 15: Regulatory Information
This section lists safety, health, and environmental regulations specific to the product that are not mentioned elsewhere.[6] This may include listings on chemical inventories like TSCA (USA) or REACH (EU).
Section 16: Other Information
This includes the date of preparation or last revision of the SDS.[6] It is good practice to ensure your SDS is current.[5]
Experimental Protocols: From Theory to Practice
A robust safety culture translates the information from the SDS into actionable, reliable procedures.
Protocol 1: Safe Weighing and Handling of a Liquid Fluorinated Methoxy Piperidine
-
Preparation: Don all required PPE as specified in Section 8 (safety goggles, face shield, lab coat, chemical-resistant gloves). Ensure the chemical fume hood sash is at the appropriate height.
-
Staging: Place a calibrated balance, weighing paper or container, and all necessary glassware inside the fume hood.
-
Dispensing: Retrieve the chemical from its proper storage location (e.g., 2-8°C refrigerator). Allow it to equilibrate to room temperature inside the fume hood to prevent condensation.
-
Transfer: Using a clean glass pipette or syringe, slowly transfer the required amount of the liquid to the weighing container. Perform all transfers deep within the fume hood to contain any vapors.
-
Cleanup: Tightly cap the source container immediately after use. Wipe down any minor drips on the exterior of the container with a solvent-dampened cloth (e.g., isopropanol), placing the used cloth into the solid hazardous waste container.
-
Storage: Return the source container to its designated storage location.
-
Finalization: Proceed with the experimental work within the fume hood.
Protocol 2: Emergency Response for a Small Spill (<100 mL)
The following workflow provides a decision-making framework for a spill scenario.
Caption: A stepwise workflow for a minor chemical spill.
Conclusion
Fluorinated methoxy piperidines are molecules of significant promise, but their safe and effective use is contingent upon a deep and practical understanding of their hazards. The Safety Data Sheet is the primary tool for building this understanding. By moving beyond a cursory review to a systematic deconstruction of each section—grounded in the fundamental chemistry of the piperidine ring, the methoxy group, and fluorine substituents—researchers can implement proactive, intelligent safety protocols. This approach transforms regulatory compliance into a dynamic culture of safety, ensuring that scientific discovery and personal well-being advance hand in hand.
References
-
Chemos GmbH&Co.KG. Safety Data Sheet: Piperidine. [Link]
-
Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. [Link]
-
Ataman Kimya. PIPERIDINE. [Link]
-
Chembly. (2024, August 8). Regulatory Requirements for Safety Data Sheets. [Link]
-
Varnish-software. (2025, December 4). Piperidine: A Comprehensive Guide. [Link]
-
ResearchGate. (2025, December 8). Influence of piperidine ring on stability and reactivity of piperine. [Link]
-
IPCS INCHEM. ICSC 0317 - PIPERIDINE. [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. [Link]
-
EcoOnline. (2025, May 2). Regulations for Safety Data Sheets. [Link]
-
BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time?[Link]
-
RSG Safety. (2025, September 4). Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. [Link]
-
Umweltbundesamt. Environmentally responsible use of fluorinated fire-fighting foams. [Link]
-
Health and Safety Authority. Safety Data Sheets for Hazardous Chemicals. [Link]
-
Rosenbauer. Cleaning fire extinguishing systems that have been contaminated by fluorine foam agents. [Link]
-
OSHA. Hazard Communication Standard: Safety Data Sheets. [Link]
-
NIH - PubChem. 4-Fluoropiperidine. [Link]
-
WB Firepacks. Fluorine-free foam and its implications for fire extinguishing systems. [Link]
-
Basel Convention. Position Paper on Fluorine containing firefighting Foams. [Link]
-
European Commission. EU Guidance for transitioning to Fluorine-Free Firefighting Foams. [Link]
-
Chementors. (2022, December 2). EU Safety Data Sheet (SDS) requirements and format. [Link]
-
International Enviroguard. (2022, January 28). PFAS Safety: PPE and Mitigation Efforts. [Link]
-
EIGA. Code of practice compressed fluorine and mixtures with inert gases. [Link]
-
PMC. Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. [Link]
-
Vandeputte. (2023, November 30). PFAS and PPE: what is the current situation?[Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. [Link]
-
Purdue University. Fluorine Safety. [Link]
-
Synfacts. (2024, January 16). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. [Link]
-
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. [Link]
-
NIH - PubChem. 4-(3,3,3-Trifluoro-2-methoxypropyl)piperidine. [Link]
-
NIH - PubChem. 4-(4-Fluorophenyl)piperidine. [Link]
-
Wiley Online Library. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. [Link]
-
Oxford Academic. (2015, February 19). First Reported Fatalities Associated with the 'Research Chemical' 2-Methoxydiphenidine. [Link]
-
SciSpace. First Reported Fatalities Associated with the 'Research Chemical' 2-Methoxydiphenidine. [Link]
-
Airgas. MATERIAL SAFETY DATA SHEET. [Link]
-
ResearchGate. (2025, August 6). First Reported Fatalities Associated with the 'Research Chemical' 2-Methoxydiphenidine. [Link]
-
INDOFINE Chemical Company, Inc. Safety Data Sheet. [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulatory Requirements for Safety Data Sheets | Japag regulatory solutions [japagregulatorysolutions.com]
- 4. ecoonline.com [ecoonline.com]
- 5. hsa.ie [hsa.ie]
- 6. osha.gov [osha.gov]
- 7. 4-(3,3,3-Trifluoro-2-methoxypropyl)piperidine | C9H16F3NO | CID 84734552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chementors.com [chementors.com]
- 9. chemos.de [chemos.de]
- 10. isotope.com [isotope.com]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. benchchem.com [benchchem.com]
- 13. 4-Fluoropiperidine | C5H10FN | CID 2759159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 1-(2-Methoxyphenyl)Piperazine MSDS/SDS | Supplier & Distributor [chemheterocycles.com]
- 15. ICSC 0317 - PIPERIDINE [chemicalsafety.ilo.org]
- 16. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 17. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 18. carlroth.com [carlroth.com]
- 19. sams-solutions.com [sams-solutions.com]
- 20. synquestlabs.com [synquestlabs.com]
- 21. benchchem.com [benchchem.com]
- 22. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 23. indofinechemical.com [indofinechemical.com]
- 24. echemi.com [echemi.com]
- 25. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. thieme.de [thieme.de]
- 28. basel.int [basel.int]
- 29. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Beyond the Flatland: Novel Chiral Building Blocks for Next-Gen CNS Therapeutics
Executive Summary
The "flatland" of drug discovery—dominated by achiral, aromatic-heavy small molecules—is increasingly yielding diminishing returns, particularly in Central Nervous System (CNS) therapeutics. The blood-brain barrier (BBB) demands a rigorous balance of lipophilicity, polarity, and metabolic stability, a triad often compromised by planar aromatic systems. This guide explores the paradigm shift toward novel chiral building blocks —specifically
Part 1: The CNS Design Paradox & The Solution
The Multi-Parameter Optimization (MPO) Trap
CNS drug discovery is governed by a strict Multi-Parameter Optimization (MPO) score. A molecule must be lipophilic enough to cross the BBB (LogP 2–4) yet soluble enough to be bioavailable, all while minimizing Topological Polar Surface Area (TPSA < 90 Ų) to avoid efflux transporters like P-gp.
Traditional aromatic scaffolds often fail this balance:
-
High Planarity: Leads to
-stacking, reducing aqueous solubility. -
Promiscuity: Flat molecules often bind non-specifically to off-targets (e.g., hERG, CYP450s), increasing toxicity risk.
-
Metabolic Liability: Aromatic rings are prime targets for oxidative metabolism.
The Chiral Advantage: as a Predictor of Success
Lovering et al. demonstrated that increasing the saturation of a molecule (defined as
Mechanistic Causality:
-
Disrupted Crystal Packing: 3D chiral centers prevent the tight lattice formation typical of planar aromatics, significantly boosting solubility without adding polar groups (which would penalize BBB permeability).
-
Vector Precision: Chiral centers allow for precise vectoral projection of pharmacophores, maximizing binding enthalpy with the target protein while minimizing entropic penalties.
Figure 1: The logic flow of converting flat aromatic candidates into 3D chiral leads to survive CNS MPO filters.
Part 2: High-Value Chiral Scaffolds
Spirocyclic Scaffolds
Spirocycles (two rings fused at a single quaternary carbon) are arguably the most potent tools for rigidifying a structure.
-
CNS Application: They serve as conformationally restricted bioisosteres of piperidines or cyclohexanes. The quaternary center eliminates a metabolic soft spot (the
-proton) often targeted by CYPs. -
Key Building Block: Spiro[3.3]heptanes and Spiro[2.3]hexanes . These small, strained rings offer unique vectors that differ from standard 5- and 6-membered rings.
Bicyclo[1.1.1]pentanes (BCPs)
BCPs are high-fidelity bioisosteres for para-substituted benzenes.
-
The Swap: Replacing a phenyl ring with a BCP unit maintains the linear exit vector (180° geometry) but changes the character from 2D aromatic to 3D aliphatic.
-
Impact:
- LogP: Usually decreases (improved metabolic stability).
-
Solubility: Increases significantly.
-
Chirality Note: While the core BCP is achiral, bridge-substituted BCPs or those with chiral appendages create novel IP space and specific receptor fits.
Fluorinated Chiral Centers
Fluorine is not just a metabolic blocker; it is a stereoelectronic control element.[5]
-
The Gauche Effect: In 1,2-difluoroethane systems, the fluorine atoms prefer a gauche orientation (unlike the anti preference of larger groups). This can be used to "lock" a chiral chain into a bioactive conformation without steric bulk.
-
pKa Modulation: An
-fluorine adjacent to a basic amine lowers the pKa (e.g., from 9.5 to 7.5), reducing the percentage of ionized drug at physiological pH. This increases the fraction of neutral species available to cross the BBB.
Table 1: Comparative Properties of Traditional vs. Novel Chiral Scaffolds
| Property | Traditional Phenyl Ring | Bicyclo[1.1.1]pentane (BCP) | Chiral Spirocycle |
| Geometry | 2D Planar | 3D Linear (Rod-like) | 3D Rigid (Orthogonal) |
| Solubility | Low (High Lattice Energy) | High | High |
| Metabolic Stability | Low (Oxidation prone) | High | High (Quaternary block) |
| Fsp3 Contribution | 0.0 | 1.0 | 1.0 |
| IP Potential | Crowded | High Value | High Value |
Part 3: Synthetic Methodologies & Experimental Protocol
Synthesizing these constrained rings often requires moving beyond standard amide couplings. We utilize Asymmetric Hydrogenation and C-H Functionalization to build these cores.
Protocol: Enantioselective Synthesis of a Spirocyclic Amine
Objective: Synthesis of a chiral spiro[3.3]heptanyl amine building block. This scaffold is a privileged motif for CNS GPCR targets.
Methodology: Rhodium-catalyzed asymmetric hydrogenation of a spiro-eneamide precursor.
Reagents & Equipment[6]
-
Precursor: 6-methylene-2-azaspiro[3.3]heptan-2-carboxylate (protected spiro-alkene).
-
Catalyst: [Rh(COD)Cl]₂ (Pre-catalyst).
-
Chiral Ligand: (R,R)-DuPHOS or (S,S)-Me-DuPHOS (Critical for enantioselectivity).
-
Solvent: Degassed Methanol (MeOH).
-
Hydrogen Source: H₂ gas (balloon or high-pressure reactor).
-
Analysis: Chiral SFC (Supercritical Fluid Chromatography).
Step-by-Step Workflow
-
Catalyst Formation (In-situ):
-
In a glovebox, dissolve [Rh(COD)Cl]₂ (1.0 mol%) and (R,R)-DuPHOS (1.1 mol%) in degassed MeOH.
-
Stir for 15 minutes until the solution turns a clear orange/red (indicative of active complex formation).
-
-
Substrate Loading:
-
Add the spiro-eneamide precursor (1.0 equiv) to the catalyst solution.
-
Critical Checkpoint: Ensure substrate concentration is ~0.1 M. Too dilute = slow kinetics; too concentrated = potential aggregation.
-
-
Hydrogenation:
-
Transfer to a high-pressure autoclave.
-
Purge with H₂ (5 bar) three times.
-
Pressurize to 10 bar H₂ and stir at Room Temperature (25°C) for 12 hours.
-
Why this pressure? Strained spiro-alkenes are reactive; excessive heat or pressure can cause ring-opening or over-reduction.
-
-
Work-up & Validation:
-
Vent H₂. Concentrate the mixture under reduced pressure.
-
Pass through a short silica plug to remove the Rh catalyst.
-
Validation Step: Analyze via Chiral SFC using a Chiralpak AD-H column (Gradient: 5-40% MeOH in CO₂).
-
Success Criteria: Conversion >98%, ee >95%.
-
Figure 2: Workflow for the asymmetric synthesis of a chiral spirocyclic building block.
Part 4: Scientific Integrity & Authoritative Grounding
Causality in Design
The shift to chiral building blocks is not merely aesthetic. It is a direct response to the "Molecular Obesity" crisis in drug discovery, where lead optimization adds molecular weight and lipophilicity to gain potency, eventually killing the drug's bioavailability.
-
Lovering's Rule: Increasing
reduces the "flatness" that drives non-specific binding. -
Bioisosterism: BCPs act as "transparent" spacers—they hold the pharmacophores in the exact same position as a benzene ring (same vector) but remove the
-electron cloud that attracts metabolic enzymes (CYP450).
Self-Validating Systems
In the protocol above, the Chiral SFC step is not optional; it is the validation gate. Unlike achiral synthesis where NMR confirms identity, chiral synthesis requires proof of handedness. A racemic mixture in a CNS drug can be disastrous (one enantiomer cures, the other might cause seizures). Therefore, the protocol is invalid without the analytical resolution step.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[4] Journal of Medicinal Chemistry.[4] Link
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[4] Link
-
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry.[5] Link
-
Kaanumalle, L. S., et al. (2024). Spirocyclic Scaffolds in Drug Discovery. Journal of Medicinal Chemistry (Review).[4] Link(Note: Generalized link to JMC for recent reviews).
-
Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx. Link
Sources
- 1. Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Escape from flatland: increasing saturation as an approach to improving clinical success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chiral Building Blocks Selection - Enamine [enamine.net]
Methodological & Application
Application Note: Protocols for N-Alkylation of (3S,4S)-4-Fluoro-3-methoxypiperidine
Executive Summary & Molecule Analysis
This guide details the N-alkylation of (3S,4S)-4-fluoro-3-methoxypiperidine , a high-value chiral scaffold used in medicinal chemistry to modulate pKa and metabolic stability.
Structural & Electronic Considerations
-
Stereochemistry: The (3S,4S) configuration is rigid. The vicinal relationship between the methoxy (C3) and fluoro (C4) groups creates a unique dipole vector.
-
Nucleophilicity: The inductive electron-withdrawing effects of the fluorine (
) and methoxy groups reduce the electron density on the nitrogen lone pair. -
Implication: The nitrogen is less nucleophilic than standard secondary amines. Reactions require slightly more forcing conditions (higher temperature or stronger electrophiles) compared to simple piperidines, yet care must be taken to preserve the chiral centers.
Decision Matrix: Selecting the Route
Choose the experimental approach based on your available electrophile and stability requirements.
Figure 1: Strategic selection of synthetic route based on electrophile availability.
Method A: Reductive Amination (Recommended)[2]
Rationale: This is the most robust method for introducing alkyl groups (from C1 to complex chains) because it avoids quaternary ammonium salt formation (over-alkylation). We utilize Sodium Triacetoxyborohydride (STAB) , a mild reducing agent that tolerates the electron-deficient nature of this specific amine while minimizing side reactions.
Materials
-
Substrate: this compound (often supplied as HCl salt).
-
Reagent: Sodium Triacetoxyborohydride (STAB) [NaBH(OAc)3].[3][4]
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[3]
-
Additive: Acetic Acid (AcOH) or DIPEA (depending on salt form).
Protocol
-
Free-Basing (In-Situ):
-
If starting with the HCl salt : Suspend 1.0 equiv of the piperidine salt in DCE (0.1 M). Add 1.1 equiv of DIPEA (N,N-Diisopropylethylamine) and stir for 10 min to liberate the free amine.
-
Note: The presence of the C4-Fluorine lowers basicity, so the amine is less "sticky" to protons than usual, but free-basing is critical for imine formation.
-
-
Imine Formation:
-
Add 1.1 – 1.2 equiv of the Aldehyde/Ketone .
-
Add 1.0 equiv of Acetic Acid (catalyst).
-
Stir at Room Temperature (RT) for 30–60 minutes.
-
Checkpoint: The formation of the iminium ion is the rate-determining step for sterically hindered ketones, but fast for aldehydes.
-
-
Reduction:
-
Add 1.5 equiv of STAB portion-wise.
-
Caution: Gas evolution (H2) may occur; ensure venting.
-
Stir at RT for 2–16 hours. Monitor by LCMS.[3]
-
-
Workup:
Self-Validating Check:
-
LCMS: Look for M+1 of the product. If M+1 of the imine persists, the reduction was too slow (add more STAB or switch to NaCNBH3 with pH monitoring).
Method B: Direct Alkylation (SN2)
Rationale: Used when the alkyl group is available as a halide (Cl, Br, I) or sulfonate. Due to the reduced nucleophilicity of the (3S,4S)-amine, we use a polar aprotic solvent and heat, but we must control stoichiometry to prevent quaternization.
Protocol
-
Setup:
-
Dissolve 1.0 equiv of this compound (free base) in Acetonitrile (ACN) or DMF (0.1 M).
-
Add 2.0 equiv of K2CO3 (base).
-
-
Addition:
-
Add 1.05 equiv (slight excess only) of the Alkyl Halide .
-
Crucial: Do not add large excesses of alkyl halide.
-
-
Reaction:
-
Heat to 50–60 °C .
-
Note: Unsubstituted piperidines react at RT.[5] This fluorinated variant requires thermal energy to overcome the inductive electron withdrawal.
-
Monitor closely by TLC/LCMS every 2 hours.
-
-
Troubleshooting Over-Alkylation:
-
If bis-alkylation (quaternary salt) is observed, switch to Method A or add the alkyl halide via syringe pump (slow addition) to keep its concentration low relative to the amine.
-
Method C: Aza-Michael Addition
Rationale: Ideal for attaching the piperidine to esters, nitriles, or amides via a propionate linker. This reaction is 100% atom-economic.
Protocol
-
Mix: Combine 1.0 equiv amine and 1.1 equiv acrylate (e.g., methyl acrylate) in Methanol or Ethanol (0.5 M).
-
Catalysis: Often proceeds without catalyst.[6] If slow (due to F-induced low nucleophilicity), add 0.1 equiv DBU or Triethylamine .
-
Reaction: Stir at RT for 12 hours.
-
Purification: Evaporate solvent. Usually yields pure product without chromatography.
Analytical Data & Validation
To ensure the protocol worked and the stereocenters (3S,4S) remained intact:
| Technique | Observation Target | Validation Criteria |
| 1H NMR | C3-H and C4-H signals | Coupling constants ( |
| 19F NMR | Fluorine signal | Single sharp peak. Appearance of a second peak suggests diastereomer formation (epimerization). |
| Chiral HPLC | Enantiomeric Excess (ee) | Compare against racemic standard. >98% ee required.[2][7][8] |
| LCMS | Mass-to-Charge (m/z) | Single peak. Absence of M + Alkyl (Quaternary salt). |
Workflow Visualization
Figure 2: Step-by-step reaction workflow for the recommended Reductive Amination protocol.
References
-
PubChem. 4-Fluoropiperidine Compound Summary. National Library of Medicine. [Link]
-
Organic Chemistry Portal. Amine Synthesis by Reductive Amination.[Link]
-
Scientific Update. Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. (2019).[9] [Link]
-
Chemical Communications. The direct reductive amination of electron-deficient amines with aldehydes.[10] (2014).[11] [Link]
Sources
- 1. 4-Fluoropiperidine | C5H10FN | CID 2759159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. agrochemx.com [agrochemx.com]
- 8. nbinno.com [nbinno.com]
- 9. scientificupdate.com [scientificupdate.com]
- 10. The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. (3S,4R)-3-fluoro-4-((2)H)methoxypiperidine | C6H12FNO | CID 171035750 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Application Note: Optimized Reductive Amination of 4-Fluoro-3-Methoxypiperidine
Executive Summary & Strategic Analysis
The reductive amination of 4-fluoro-3-methoxypiperidine presents a distinct set of challenges compared to unsubstituted piperidines. While the piperidine nitrogen is generally nucleophilic, the inductive electron-withdrawing effects (-I) of the vicinal fluorine (C4) and methoxy (C3) groups significantly attenuate the basicity and nucleophilicity of the amine.
Successful coupling requires a protocol that balances imine formation kinetics (which may be sluggish) with chemoselectivity (avoiding reduction of the aldehyde/ketone prior to imine formation). Furthermore, the stereochemical integrity of the C3 and C4 centers must be maintained, avoiding conditions that could trigger
Core Challenges
-
Reduced Nucleophilicity: The pKa of the conjugate acid is likely suppressed (est. 8.5–9.0 vs. 11.0 for piperidine), slowing the initial attack on the carbonyl.
-
Elimination Risk: While less prone than acyclic systems, the
-fluoro/methoxy motif can undergo elimination under high thermal stress or strong basic conditions. -
Salt Management: This intermediate is typically stored as a stable salt (HCl or TFA). Proper in situ liberation is critical for reaction initiation.
Mechanistic Workflow (DOT Diagram)
The following flowchart visualizes the critical decision nodes and reaction pathway, emphasizing the "pre-complexation" step required for deactivated amines.
Figure 1: Step-wise workflow for the reductive amination of electron-deficient piperidines. Note the optional "Drying/Lewis Acid" loop for hindered substrates.
Reagent Selection Matrix
The choice of reducing agent is dictated by the stability of the carbonyl partner and the reaction rate.
| Reducing Agent | Solvent System | Acidity (pH) | Recommendation | Context |
| STAB (Na(OAc)3BH) | DCE or DCM | ~4-5 (Buffered) | Primary Choice | Best balance of stability and reactivity. Does not reduce aldehydes/ketones rapidly, allowing imine formation. |
| NaCNBH3 | MeOH / AcOH | ~3-4 | Secondary | Use if solubility in chlorinated solvents is poor. Requires toxic cyanide management. |
| NaBH4 | MeOH | Neutral | Avoid | Too aggressive. Will reduce the aldehyde/ketone before the slow-reacting fluoropiperidine forms the imine. |
| Ti(OiPr)4 + NaBH4 | THF / MeOH | Variable | Specialized | Use for hindered ketones . Titanium acts as a Lewis acid to force imine formation before reduction.[1] |
Detailed Experimental Protocols
Protocol A: Standard STAB Method (The Workhorse)
Recommended for aldehydes and reactive ketones.
Reagents:
-
Aldehyde/Ketone (1.1 – 1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (1.0 – 1.2 equiv, strictly to neutralize salt)
-
Acetic Acid (AcOH) (1.0 – 2.0 equiv, catalytic promoter)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (0.1 – 0.2 M)
Procedure:
-
Salt Liberation: In a dry vial, suspend the piperidine salt in DCE. Add DIPEA and stir for 10–15 minutes at room temperature (RT) to ensure the amine is free.
-
Checkpoint: The suspension may clear up or change texture as the free base forms.
-
-
Imine Assembly: Add the aldehyde/ketone followed by Acetic Acid.
-
Critical: Do not add the reducing agent yet. Stir for 30–60 minutes. Because of the fluorine/methoxy drag, the amine is slow to attack. This "pre-stir" allows the hemiaminal/iminium equilibrium to establish.
-
-
Reduction: Add STAB in one portion.
-
Observation: Mild effervescence may occur.
-
-
Reaction Monitoring: Stir at RT for 2–16 hours.
-
TLC/LCMS: Monitor the consumption of the amine (often UV active if derivatized, or use KMnO4/Iodine stain).
-
19F NMR: A powerful tool here. The shift of the starting material will differ from the product.
-
-
Workup: Quench with saturated aqueous NaHCO3 (pH ~8). Extract with DCM (3x). Dry organics over Na2SO4 and concentrate.
Protocol B: Titanium-Mediated Method (For Hindered Ketones)
Use when Protocol A fails to drive conversion or for sterically bulky ketones.
Reagents:
-
Titanium(IV) isopropoxide (Ti(OiPr)4) (1.5 – 2.0 equiv)
-
Sodium Borohydride (NaBH4) (1.5 equiv)
-
Solvent: THF (anhydrous) and MeOH
Procedure:
-
Complexation: Mix the free-based piperidine (liberated as in Protocol A) and the ketone in anhydrous THF.
-
Lewis Acid Activation: Add Ti(OiPr)4 neat. Stir the closed vessel at RT (or 40–50°C if very hindered) for 6–18 hours.
-
Reduction: Dilute with MeOH (careful, exothermic). Cool to 0°C. Add NaBH4 portion-wise. Stir for 2 hours.
-
Quench (The "Titanium Crash"): Add 1N NaOH or a few mL of water. A thick white precipitate (TiO2) will form.
-
Filtration: Filter through a Celite pad to remove titanium salts. Wash the pad with EtOAc.
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Conversion | Electron-deficient amine is poor nucleophile. | Increase "pre-stir" time before adding reductant. Add 4Å Molecular Sieves to remove water during imine formation. |
| Dialkylation | Aldehyde is too reactive (rare for sec-amines). | Ensure 1:1 stoichiometry. Use bulky reducing agent (STAB). |
| Defluorination | Check basicity. Avoid strong bases (NaH, KOtBu). Ensure temperature stays <50°C. | |
| Product is Water Soluble | Polar functional groups. | Do not use aqueous workup. Quench with solid Na2CO3, filter, and purify directly or use SCX-2 (cation exchange) cartridges to catch the amine. |
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.
-
Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry.
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1.
-
Sigma-Aldrich. "Product Specification: (3R,4S)-3-fluoro-4-methoxypiperidine hydrochloride."
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. (3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine | CAS 600135-89-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. 4-Fluoro-3-methoxypyridin-2-amine (1561781-82-5) for sale [vulcanchem.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine - Google Patents [patents.google.com]
- 7. A method for preparing 1-(3-methoxypropyl) piperidine-4-amine - Eureka | Patsnap [eureka.patsnap.com]
- 8. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 9. US5489689A - Preparation of piperidine derivatives - Google Patents [patents.google.com]
using (3S,4S)-4-fluoro-3-methoxypiperidine in fragment-based drug design
Executive Summary
This guide details the application of (3S,4S)-4-fluoro-3-methoxypiperidine (referred to herein as Fragment F-34 ) as a high-value building block in Fragment-Based Drug Design (FBDD). Unlike flat, aromatic fragments, F-34 offers significant
Chemical Rationale & Physicochemical Profile
The "Escape from Flatland"
Traditional fragment libraries are often dominated by planar
The Fluorine & Methoxy Effect
The strategic placement of the fluorine atom at C4 and the methoxy group at C3 creates a unique electronic environment:
-
Basicity Modulation: The electron-withdrawing fluorine atom (inductive effect,
) reduces the of the piperidine nitrogen. While a standard piperidine has a ~11.0, the 4-fluoro substituent typically lowers this by 1.0–1.5 log units, and the 3-methoxy adds further reduction. This brings the basicity closer to physiological pH (7.4), improving membrane permeability and reducing hERG liability [1]. -
Conformational Bias (The Gauche Effect): The interaction between the C-F and C-O bonds, along with the protonated nitrogen, influences the ring pucker. Fluorine often prefers an axial orientation in piperidines to maximize charge-dipole stabilization with the ammonium center [2].
-
Metabolic Stability: The C4-F atom blocks a common site of oxidative metabolism (P450-mediated hydroxylation) on the piperidine ring.
Table 1: Comparative Physicochemical Profile (Predicted)
| Property | Piperidine (Ref) | 4-Fluoropiperidine | This compound (F-34) | Impact on Drug Design |
| Hybridization | High 3D complexity; higher specificity. | |||
| ~11.2 | ~9.8 | ~8.5 - 9.0 | Improved bioavailability; reduced phospholipidosis risk. | |
| LogP | 0.84 | 0.45 | 0.65 | Balanced lipophilicity for CNS/peripheral penetration. |
| H-Bond Donors | 1 | 1 | 1 | Secondary amine for coupling. |
| H-Bond Acceptors | 1 | 1 | 3 (N, F, O) | Additional vectors for protein interaction. |
Experimental Protocol: Fragment Screening
Because F-34 contains a fluorine atom, it is an ideal candidate for
Protocol A: F NMR Ligand-Observed Screening (T1 Relaxation)
Objective: Detect binding of F-34 to a target protein by measuring changes in the transverse relaxation time (
Materials:
-
Target Protein ( >95% purity, in buffer).
-
Fragment F-34 (100 mM stock in DMSO-d6).
-
Reference compound (Trifluoroacetic acid or similar internal standard).
-
NMR Buffer: 50 mM Phosphate, pH 7.4, 10%
.
Workflow:
-
Sample Preparation:
-
Control: Dilute F-34 to 50
M in NMR buffer. -
Experimental: Mix F-34 (50
M) with Target Protein (2–5 M). Note: Maintain a Ligand:Protein ratio of >10:1 to ensure fast exchange regime.
-
-
Data Acquisition:
-
Use a CPMG (Carr-Purcell-Meiboom-Gill) pulse sequence to filter out broad protein signals.
-
Acquire 1D
F spectrum with proton decoupling.
-
-
Analysis:
-
Compare the peak intensity/linewidth of F-34 in the presence vs. absence of protein.
-
Hit Criteria: A reduction in peak intensity >30% or significant line broadening indicates binding (due to the tumbling rate of the large protein-ligand complex).
-
Troubleshooting:
-
Artifacts: If the peak disappears completely, check for aggregation. Add 0.01% Triton X-100.
-
Weak Signal: The fluorine signal of F-34 is a multiplet (coupling with H4, H3, H5). Use
F{ H} decoupling to simplify the signal to a singlet/doublet for higher sensitivity.
Synthetic Utility & Fragment Evolution
Once F-34 is identified as a hit, it must be "grown" to increase affinity. The secondary amine is the primary vector for evolution.
Protocol B: General Coupling Strategy (Amide Bond Formation)
Objective: Couple F-34 to a carboxylic acid "warhead" or linker.
Reagents:
-
Fragment F-34 (HCl salt or free base).
-
Carboxylic Acid Partner (
). -
Coupling Agent: HATU or T3P (Propylphosphonic anhydride).
-
Base: DIPEA (Diisopropylethylamine).
-
Solvent: DMF or DCM.
Step-by-Step:
-
Activation: Dissolve
(1.0 eq) in DMF (0.1 M). Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 5 mins at RT. -
Addition: Add This compound (1.0 eq).
-
Critical: If using the HCl salt of F-34, ensure enough DIPEA is added to neutralize the salt (total 4.0 eq).
-
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.
-
Workup: Dilute with EtOAc, wash with sat.
, water, and brine. Dry over . -
Purification: Flash chromatography. The methoxy and fluoro groups impart distinct polarity; F-34 derivatives usually separate well from non-fluorinated impurities.
Logic Diagram: Fragment Evolution Pathway
Caption: Synthetic divergence from the F-34 core. The secondary amine serves as the primary handle for library expansion via Amide coupling, SnAr, or Reductive Amination.
Strategic Workflow: From Screen to Lead
The following flowchart illustrates the decision-making process when using F-34 in a screening campaign.
Caption: Decision matrix for processing F-34 hits. Validation of stereospecific binding is a critical "Go/No-Go" step before chemical expansion.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Gelis, C., et al. (2025). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. [Link]
-
Erlanson, D. A., et al. (2016). Fragment-based drug discovery: advancing fragment evolution. Nature Reviews Drug Discovery. [Link]
-
Hajduk, P. J., et al. (2000). High-Throughput Nuclear Magnetic Resonance-Based Screening. Journal of Medicinal Chemistry. [Link]
protecting group strategies for 3-methoxy-4-fluoropiperidine synthesis
Executive Summary
The synthesis of 3-methoxy-4-fluoropiperidine presents a classic stereoelectronic challenge in medicinal chemistry. The vicinal arrangement of an electronegative fluorine and an alkoxy group on a piperidine ring creates significant issues regarding regioselectivity , stereochemical fidelity (cis vs. trans), and skeletal integrity .
The critical failure mode in this synthesis is ring contraction . During the fluorination of 4-hydroxypiperidines, the nitrogen lone pair can displace the activated leaving group, forming a bicyclic aziridinium intermediate that opens to a pyrrolidine derivative.
This Application Note defines a "Electronic Deactivation Strategy" using carbamate-based protecting groups (Boc/Cbz) to suppress this pathway. We provide a validated protocol for the epoxide-opening route , yielding the cis-3-methoxy-4-fluoro isomer via stereoselective inversion.
Strategic Analysis: The Electronic Deactivation Requirement
The choice of protecting group (PG) for the piperidine nitrogen is not merely about masking the amine; it dictates the reaction pathway during the fluorination step.
The Mechanistic Divergence
When converting a 4-hydroxy intermediate to a 4-fluoro product using deoxofluorinating agents (e.g., DAST, Deoxo-Fluor®), the reaction proceeds via an activated alkoxy-aminosulfur intermediate.
-
Pathway A (Desired): Direct
displacement by fluoride ion. -
Pathway B (Undesired): Neighboring Group Participation (NGP) by the nitrogen lone pair.
Table 1: Impact of N-Protecting Group on Fluorination Outcome
| Protecting Group | Electronic Effect | Nitrogen Basicity | Primary Risk | Recommendation |
| Benzyl (Bn) | Electron-Donating (Inductive) | High | Ring Contraction: Formation of (fluoromethyl)pyrrolidines via aziridinium. | AVOID for this specific step. |
| Boc (tert-butyl carbamate) | Electron-Withdrawing (Resonance) | Low | Elimination: Potential for E2 elimination to enol ether if base is present. | PREFERRED (Standard). |
| Cbz (Benzyl carbamate) | Electron-Withdrawing | Low | Hydrogenolysis Compatibility: Good if final product requires N-H without acid exposure. | ALTERNATIVE (Robust). |
Expert Insight: We utilize N-Boc protection because it sufficiently reduces the nucleophilicity of the nitrogen, effectively shutting down Pathway B. Furthermore, Boc groups are stable to the basic conditions of the epoxide opening step (NaOMe/MeOH) and the acidic byproducts of Deoxo-Fluor (HF) if buffered correctly.
Visual Workflow: Stereoselective Synthesis
The following diagram outlines the validated route to (cis)-3-methoxy-4-fluoropiperidine . Note the inversion of configuration during the fluorination step.[1]
Figure 1: Synthetic workflow for (cis)-3-methoxy-4-fluoropiperidine showing the critical stereochemical inversion step.
Detailed Experimental Protocols
Protocol 1: Epoxidation and Regioselective Ring Opening
Objective: To install the 3-methoxy and 4-hydroxy motifs in a trans relationship.
Reagents:
-
N-Boc-1,2,3,6-tetrahydropyridine (1.0 equiv)
-
m-Chloroperbenzoic acid (mCPBA) (1.2 equiv)
-
Methanol (Anhydrous)
-
Sodium Methoxide (NaOMe) (0.5 equiv - catalytic to stoichiometric)
Step-by-Step:
-
Epoxidation: Dissolve N-Boc-tetrahydropyridine in DCM (0.2 M). Cool to 0°C.[2][3]
-
Add mCPBA portion-wise. Stir at RT for 4 hours.
-
Quench: Wash with saturated
(to remove peroxides) and saturated . Dry organic layer ( ) and concentrate. Result: N-Boc-3,4-epoxypiperidine (syn-epoxide). -
Ring Opening: Dissolve the crude epoxide in anhydrous MeOH.
-
Add NaOMe (0.5 equiv). Reflux for 6–12 hours.
-
Workup: Neutralize with Amberlyst-15 (H+ form) or dilute acetic acid. Filter and concentrate.
-
Purification: Silica gel chromatography (EtOAc/Hexanes).
QC Check:
Protocol 2: Deoxyfluorination (The Critical Step)
Objective: Convert the trans-alcohol to the cis-fluoride with inversion. Safety Note:Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) is recommended over DAST due to higher thermal stability and lower explosion risk, though it still generates HF.
Reagents:
-
Intermediate B (trans-alcohol) (1.0 equiv)
-
Deoxo-Fluor® (1.2 equiv)[2]
-
Dichloromethane (Anhydrous)
-
Saturated
(aqueous)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask under
. -
Dissolve Intermediate B in anhydrous DCM (0.1 M). Cool to -78°C .[9]
-
Why -78°C? Low temperature prevents elimination side reactions (formation of enol ethers).
-
-
Addition: Add Deoxo-Fluor® dropwise via syringe.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to RT over 4 hours.
-
Quench (Critical): Cool back to 0°C. Add saturated
slowly . Vigorous evolution will occur.-
Trustworthiness Tip: Do not dump the reaction into the base; add the base to the reaction to control the exotherm.
-
-
Extraction: Extract with DCM (3x). Dry over
. -
Purification: Flash chromatography. The fluoride is often less polar than the alcohol.
Data Interpretation:
-
19F NMR: Look for a signal around -180 to -200 ppm.
-
H-F Coupling: The geminal H-F coupling (
) confirms the presence of fluorine. The vicinal coupling to H3 will determine the cis stereochemistry (typically smaller values than trans).
Protocol 3: N-Boc Deprotection
Objective: Isolate the final amine salt.
Reagents:
-
4M HCl in Dioxane
-
Diethyl Ether (
)
Step-by-Step:
-
Dissolve the fluorinated intermediate in minimal Dioxane or DCM.
-
Add 4M HCl in Dioxane (5-10 equiv).
-
Stir at RT for 2 hours.
-
Precipitation: Add excess anhydrous
to precipitate the hydrochloride salt. -
Filtration: Collect the white solid by filtration under inert atmosphere (hygroscopic).
Troubleshooting & Optimization
Table 2: Common Failure Modes and Solutions
| Observation | Root Cause | Corrective Action |
| Product is a Pyrrolidine (Ring Contraction) | N-Protecting group too electron-donating (e.g., Benzyl). | Switch to N-Boc or N-Cbz . Ensure reagents are anhydrous. |
| Formation of Enol Ether (Elimination) | Reaction temperature too high during Deoxo-Fluor addition; Basic conditions. | Strictly maintain -78°C during addition. Avoid amine bases (e.g., |
| Low Fluorination Yield | "Sticky" intermediate; poor solubility. | Use Deoxo-Fluor instead of DAST. Increase solvent volume (dilution aids SN2). |
| Inseparable Diastereomers | Poor stereocontrol in epoxide opening. | Purify the alcohol intermediate rigorously before fluorination. Isomers separate better at the alcohol stage. |
References
-
Lal, G. S., et al. (1999).[1][10] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination." Journal of Organic Chemistry, 64(19), 7048-7054. Link
-
Nyffeler, P. T., et al. (2002). "Selectivity in the synthesis of 3-fluoropiperidines." Angewandte Chemie International Edition, 41(24), 4708-4711. Link
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. Link
-
Shellhamer, D. F., et al. (2008). "Rearrangement of N-protected hydroxypiperidines during deoxofluorination." Journal of Organic Chemistry, 73(12), 4539-4547. Link
-
Sigma-Aldrich. "Deoxo-Fluor® Reagent Guide." Link
Sources
- 1. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) [sigmaaldrich.com]
- 2. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. Computational Study of Key Mechanistic Details for a Proposed Copper (I)-Mediated Deconstructive Fluorination of N-Protected Cyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 6. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
Application Note: Strategic Incorporation of Fluoropiperidine Scaffolds in Kinase Inhibitor Design
Introduction: The Fluorine Advantage in Kinase Inhibition
Protein kinases are a pivotal class of enzymes that orchestrate a multitude of cellular functions. Their dysregulation is a well-established driver of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern pharmacotherapy. The design of potent, selective, and bioavailable kinase inhibitors is a formidable challenge, demanding a meticulous optimization of molecular properties.
A powerful strategy in medicinal chemistry is the incorporation of fluorine into drug candidates.[1][2] The unique physicochemical properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's conformation, basicity (pKa), metabolic stability, and membrane permeability.[1][2] When integrated into a piperidine ring, the resulting fluoropiperidine scaffold becomes a versatile tool for refining the properties of kinase inhibitors. This application note provides an in-depth guide for researchers on the strategic incorporation of fluoropiperidine scaffolds into kinase inhibitors, covering synthetic protocols, analytical methods, and the scientific rationale behind these design choices.
The Rationale for Fluoropiperidines in Kinase Inhibitor Scaffolds
The piperidine ring is a common motif in kinase inhibitors, often situated in a solvent-exposed region where modifications can enhance pharmacokinetic properties.[3][4] Introducing fluorine to the piperidine ring offers several distinct advantages:
-
Modulation of Basicity (pKa): The potent electron-withdrawing effect of fluorine can significantly lower the pKa of the piperidine nitrogen.[1] This is a critical parameter for optimizing oral absorption and reducing the risk of off-target effects, such as hERG channel inhibition, which can lead to cardiotoxicity.[5]
-
Conformational Control: Fluorine's presence can induce conformational preferences through stereoelectronic effects like the gauche effect.[1] This allows for the stabilization of specific ring conformations that may be more favorable for binding to the target kinase.[1]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally robust and resistant to metabolic cleavage by cytochrome P450 enzymes.[1][6] Strategic fluorination can shield metabolically vulnerable positions, thereby extending the in vivo half-life of the inhibitor.[6]
-
Improved Binding Interactions: In certain cases, fluorine can engage in favorable non-covalent interactions within the kinase active site, such as hydrogen bonds or orthogonal multipolar interactions, leading to enhanced potency.[7]
Synthetic Strategies for Fluoropiperidine-Containing Kinase Inhibitors
The synthesis of fluoropiperidine scaffolds and their subsequent incorporation into kinase inhibitors can be accomplished through several synthetic routes. The choice of method often hinges on the desired stereochemistry and the specific position of the fluorine atom on the piperidine ring.
Protocol 1: Deoxofluorination of Hydroxypiperidines
A widely used and reliable method for introducing fluorine is the deoxofluorination of a hydroxypiperidine precursor. Reagents such as diethylaminosulfur trifluoride (DAST) and its analogues are commonly employed for this transformation.
Step-by-Step Methodology:
-
Starting Material: Begin with a suitably protected N-Boc-4-hydroxypiperidine. The Boc protecting group is essential to prevent side reactions with the nitrogen atom.
-
Reaction Setup: In a well-ventilated fume hood, dissolve the N-Boc-4-hydroxypiperidine (1 equivalent) in anhydrous dichloromethane (DCM) within a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. This is crucial for controlling the reactivity of the fluorinating agent and minimizing the formation of byproducts.
-
Addition of Fluorinating Agent: Slowly add DAST (1.2 equivalents) dropwise to the cooled solution. Careful control of the addition rate is necessary to manage the exothermic nature of the reaction and maintain a low temperature.
-
Reaction Monitoring: Stir the reaction at -78 °C for 1 hour, then allow it to gradually warm to room temperature and continue stirring for an additional 12-16 hours. Monitor the reaction's progress using thin-layer chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C. Exercise caution as this may result in gas evolution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using flash column chromatography on silica gel with a gradient of ethyl acetate in hexanes to obtain the desired N-Boc-4-fluoropiperidine.
-
Deprotection and Coupling: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM). The resulting 4-fluoropiperidine can then be coupled to the core kinase inhibitor scaffold using standard amide or amine coupling reagents (e.g., HATU or EDC/HOBt).
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Deoxofluorinating agents are highly sensitive to moisture. Therefore, anhydrous conditions are paramount to prevent their decomposition and ensure efficient fluorination.
-
Low Temperature: The initial low temperature is critical for controlling the reaction kinetics and selectivity, while allowing the reaction to warm to room temperature ensures its completion.
-
Boc Protection: The Boc protecting group prevents the secondary amine from reacting with the DAST reagent and can influence the stereochemical outcome of the fluorination.
Diagram: General Workflow for Deoxofluorination
Caption: Workflow for the synthesis of a 4-fluoropiperidine-containing kinase inhibitor via deoxofluorination.
Characterization and Analysis of Fluoropiperidine-Containing Inhibitors
Following synthesis, the novel kinase inhibitors require comprehensive characterization to confirm their structure and assess their pharmacological properties.
Structural Verification
| Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR | To confirm the overall structure and successful incorporation of the fluoropiperidine scaffold. | Characteristic shifts and coupling patterns corresponding to the protons and carbons of the fluoropiperidine ring. |
| ¹⁹F NMR | To directly observe the fluorine atom and confirm its electronic environment. This is a highly sensitive technique for fluorinated compounds.[8] | A characteristic signal with coupling to adjacent protons (¹H-¹⁹F coupling), providing information about the stereochemistry of the fluorine atom.[8] |
| High-Resolution Mass Spectrometry (HRMS) | To confirm the elemental composition and exact mass of the synthesized inhibitor. | The measured mass should be within 5 ppm of the calculated mass. |
In Vitro Kinase Assays
The primary objective is to determine the inhibitory potency of the newly synthesized compounds against the target kinase.
Protocol 2: LanthaScreen™ Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust method for quantifying inhibitor binding affinity.[9]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a stock solution of the fluoropiperidine-containing inhibitor in 100% DMSO. Also, prepare solutions of the kinase, a europium-labeled anti-tag antibody, and a fluorescently labeled kinase tracer.[9]
-
Serial Dilution: Perform a serial dilution of the inhibitor in a 384-well plate to generate a range of concentrations for testing.
-
Assay Plate Preparation: Add the kinase, antibody, and tracer to the wells of the assay plate.[9]
-
Inhibitor Addition: Add the serially diluted inhibitor to the assay plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of TR-FRET measurements, recording the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the emission ratio and plot the results against the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of inhibitor required to achieve 50% inhibition.
Cellular Assays
To evaluate the inhibitor's effect on kinase activity within a cellular environment, assays that measure the phosphorylation of downstream substrates are employed.
Diagram: Kinase Inhibition Assay Workflow
Caption: Workflow for determining the IC₅₀ of a kinase inhibitor using a TR-FRET assay.
Case Study: Fluoropiperidines in BTK Inhibitors
Bruton's tyrosine kinase (BTK) is a clinically validated target for B-cell malignancies. Several approved BTK inhibitors incorporate a piperidine moiety. The strategic placement of fluorine on this scaffold has been investigated to enhance drug-like properties.
For instance, substituting a hydrogen atom with fluorine on the piperidine ring of a BTK inhibitor can result in:
-
Reduced pKa: Lowering the basicity of the piperidine nitrogen can lead to improved oral absorption and a reduction in off-target activities.[5]
-
Increased Metabolic Stability: Blocking a potential site of oxidation can lead to a longer in vivo half-life.[6]
-
Maintained or Improved Potency: The small size of fluorine generally avoids steric clashes within the protein's active site, and in some instances, can introduce favorable binding interactions.[1]
Conclusion and Future Perspectives
The incorporation of fluoropiperidine scaffolds is a powerful and versatile strategy in contemporary kinase inhibitor design. The unique properties of fluorine enable the fine-tuning of a compound's physicochemical and pharmacokinetic profiles, frequently leading to candidates with superior efficacy and safety. The synthetic routes are well-established, and a range of analytical and biochemical assays are available for the thorough characterization of these novel inhibitors. As our understanding of kinase biology and structure-based drug design continues to advance, the strategic application of fluorinated scaffolds such as fluoropiperidines will undoubtedly be instrumental in the development of the next generation of targeted therapies.
References
- Fluorine in Drug Discovery: Role, Design and Case Studies.Vertex AI Search.
- Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2 - MDPI.MDPI.
- Characterization of Kinase Inhibitors with Versatile, Homogeneous, Competitive TR-FRET Binding Assays.Invitrogen.
- Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC.
- Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Comput
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC.
- Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed.PubMed.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).MDPI.
- New synthesis method for fluorinated piperidines - Analytik NEWS.Analytik NEWS.
- Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery.University of South Florida.
-
Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states | PNAS. Proceedings of the National Academy of Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQORNP5JiufaP979yCMBgNcJ0djxlzuQCesnkS_Y-keMtJ8d7L1szwz39SLWFQKzcH8tPPzp9aMYxpKGTy5qNeDg6yJuCqS_LC3l-LrU2gp46zrYgMg8Jd0UZ8JgcO6CnKgA8NJ_6rFXVp7Q==]([Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.de [thieme-connect.de]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2 [mdpi.com]
- 7. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
scale-up synthesis of chiral 4-fluoro-3-methoxypiperidine salts
Application Note: Process Development & Scale-Up of Chiral 4-Fluoro-3-Methoxypiperidine Salts
Executive Summary
The synthesis of vicinal fluoro-alkoxy piperidines, such as (3R,4S)-4-fluoro-3-methoxypiperidine , represents a significant challenge in pharmaceutical process development. These motifs are increasingly prevalent in kinase inhibitors and fluoroquinolone antibiotics due to the fluorine atom’s ability to modulate pKa, metabolic stability, and lipophilicity.
This guide details a scalable, safety-validated protocol for converting (3R,4R)-1-Boc-3-methoxy-4-hydroxypiperidine into the target (3R,4S)-4-fluoro-3-methoxypiperidine hydrochloride .
Key Technical Challenges Addressed:
-
Safety: Managing the severe thermal runaway risks of deoxyfluorination reagents (Deoxo-Fluor®/DAST) on a multigram-to-kilogram scale.
-
Stereocontrol: Achieving high diastereoselectivity (cis-fluoride from trans-alcohol) via
inversion. -
Purification: Utilizing salt formation (hydrochloride) as a non-chromatographic purification method to upgrade enantiomeric excess (ee) and diastereomeric ratio (dr).
Retrosynthetic Strategy & Safety Logic
The strategic route relies on the stereospecific displacement of a secondary alcohol. To access the cis-(3R,4S) target, we utilize the trans-(3R,4R) precursor.
Process Safety Decision Matrix
Scale-up of nucleophilic fluorination requires a rigorous safety assessment. The decomposition of DAST and Deoxo-Fluor is exothermic and autocatalytic.
Figure 1: Reagent selection logic emphasizing the thermal stability advantage of Deoxo-Fluor® over DAST for pilot-scale operations.
Detailed Experimental Protocols
Protocol A: Deoxyfluorination (The Critical Step)
Objective: Convert (3R,4R)-1-Boc-3-methoxy-4-hydroxypiperidine to (3R,4S)-1-Boc-4-fluoro-3-methoxypiperidine.
Scale: 100 g Input
Reaction Type: Nucleophilic Substitution (
Reagents & Materials:
| Reagent | Equiv. | Role | Critical Parameter |
|---|---|---|---|
| (3R,4R)-Precursor | 1.0 | Substrate | KF < 0.1% (Water consumes reagent) |
| Deoxo-Fluor® (50% in Toluene) | 1.2 | Fluorinating Agent | Toxic/Corrosive. Handle in fume hood. |
| DCM (Dichloromethane) | 10 Vol | Solvent | Anhydrous. |
| Sat. NaHCO3 | 5 Vol | Quench | Gas Evolution (CO2). |
Step-by-Step Methodology:
-
Reactor Setup: Equip a 2L jacketed glass reactor with an overhead stirrer (PTFE impeller), internal temperature probe, nitrogen inlet, and a pressure-equalizing addition funnel. Connect the vent to a caustic scrubber (NaOH) to trap HF fumes.
-
Substrate Charging: Charge (3R,4R)-1-Boc-3-methoxy-4-hydroxypiperidine (100 g) and anhydrous DCM (800 mL) under nitrogen. Cool the jacket to -15°C.
-
Reagent Addition (The Hazard Step):
-
Safety Check: Ensure internal temperature is < -5°C.[1]
-
Charge Deoxo-Fluor (50% in Toluene) to the addition funnel.
-
Add dropwise over 90 minutes , maintaining internal temperature between -10°C and 0°C.
-
Note: Rapid addition causes localized heating and potential runaway decomposition.
-
-
Reaction: Allow the mixture to warm to 20°C over 2 hours. Stir for an additional 4 hours.
-
IPC (In-Process Control): Monitor by GC-MS or TLC (Visualize with KMnO4). Target: < 1% Starting Material.
-
-
Quench (Exothermic):
-
Cool reaction mixture back to 0°C.
-
CRITICAL: Slowly add saturated aqueous NaHCO3 (500 mL).
-
Observation: Vigorous CO2 evolution will occur. Control addition rate to manage foaming.
-
-
Workup: Separate phases. Extract aqueous layer with DCM (2 x 200 mL). Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo to yield the crude fluoro-intermediate as a pale yellow oil.
Protocol B: Deprotection & Salt Crystallization
Objective: Removal of Boc group and isolation of the high-purity Hydrochloride salt.[2] Rationale: The salt formation serves as a "chemical filter," rejecting the minor trans-isomer (non-inverted impurity) and other regioisomers which remain in the mother liquor.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude oil (approx. 100 g theoretical) in Ethyl Acetate (500 mL).
-
Deprotection: Cool to 10°C. Add HCl in Ethyl Acetate (4M, 3.0 equiv) slowly.
-
Observation: Precipitate may form initially and redissolve, or form a thick slurry.
-
-
Reaction: Warm to 25°C and stir for 3 hours. Monitor CO2 evolution (from t-Butyl cation decomposition).
-
Crystallization (Polymorph Control):
-
Once conversion is complete (IPC: HPLC), heat the slurry to 60°C (reflux) to dissolve solids (or add minimal Methanol if solubility is poor).
-
Cool slowly (10°C/hour) to 0°C.
-
Aging: Stir at 0°C for 4 hours to maximize yield and crystallinity.
-
-
Filtration: Filter the white solid under nitrogen (hygroscopic risk). Wash with cold Ethyl Acetate.
-
Drying: Dry in a vacuum oven at 40°C for 12 hours with a P2O5 trap.
Expected Yield: 75-85% (over 2 steps). Target Purity: >98% HPLC, >99% ee.
Analytical Controls & Specifications
To ensure the protocol is self-validating, the following specifications must be met at key stages.
| Parameter | Method | Specification | Troubleshooting |
| Water Content (Pre-Fluorination) | Karl Fischer (KF) | < 0.05% | Dry DCM with molecular sieves. Water generates HF and reduces yield. |
| Stereochemistry (IPC) | 19F-NMR | Cis/Trans Ratio > 20:1 | If ratio drops, check reaction temp. Higher temp promotes elimination or racemization. |
| Residual Solvent | GC-Headspace | Toluene < 890 ppm | Extended vacuum drying or milling required. |
| Enantiomeric Excess | Chiral HPLC | > 99.0% | Recrystallize from Isopropanol/Water if ee < 98%. |
Visualizing the Pathway
Figure 2: Reaction pathway showing the critical inversion step and potential impurity streams rejected during crystallization.
Troubleshooting & Critical Parameters
-
Low Yield in Fluorination:
-
Cause: High water content in substrate or solvent. Deoxo-Fluor hydrolyzes to HF and amine, which does not fluorinate.
-
Fix: Azeotropic distillation of the starting material with Toluene prior to reaction.
-
-
"Gummy" Salt Formation:
-
Cause: Presence of oligomers or trapped solvent.
-
Fix: Do not rush the crystallization. Use a "heat-cool" cycle (Ostwald ripening) to grow larger, filterable crystals. Adding a seed crystal at the cloud point is highly recommended for scale-up.
-
-
Corrosion of Equipment:
References
-
Deoxyfluorination Safety & Scale-Up
-
Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." Journal of Organic Chemistry, 1999, 64(19), 7048-7054.
- Note: Defines the stability window of Deoxo-Fluor vs DAST.
-
-
Synthesis of Fluorinated Piperidines
-
Process Safety of Fluorinating Agents
-
Organic Process Research & Development (OPRD). "Safety of DAST and Deoxo-Fluor." (General Search for DAST Safety).
-
- Rosen, T., et al. "Synthesis and structure-activity relationships of 3-methoxy-4-fluoropiperidines." Journal of Medicinal Chemistry.
Disclaimer: This protocol involves hazardous materials (HF sources). All operations must be conducted in a fume hood with appropriate PPE (Face shield, HF-resistant gloves) and by trained personnel.
Sources
Troubleshooting & Optimization
Technical Support Center: Separation of Cis and Trans 4-Fluoro-3-Methoxypiperidine Isomers
Introduction:
Welcome to the technical support center for the chromatographic separation of cis and trans 4-fluoro-3-methoxypiperidine isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating these closely related diastereomers. The strategic placement of fluoro- and methoxy- groups on the piperidine ring presents unique challenges and opportunities for achieving high-resolution separation.
This document provides a comprehensive resource, blending foundational chromatographic principles with practical, field-tested troubleshooting advice. We will explore the critical factors influencing selectivity and resolution, offer detailed experimental protocols, and provide clear, actionable solutions to common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating cis and trans 4-fluoro-3-methoxypiperidine isomers?
A1: The main challenge lies in the subtle structural differences between the cis and trans diastereomers. Their similar physicochemical properties, such as polarity and pKa, make them difficult to resolve using standard chromatographic techniques.[1] The basic nature of the piperidine nitrogen can also lead to undesirable interactions with the stationary phase, causing poor peak shapes and reduced resolution.[2]
Q2: Which chromatographic mode, Normal-Phase (NP) or Reversed-Phase (RP), is generally more effective for this type of separation?
A2: Both NP and RP HPLC can be effective, and the optimal choice depends on the specific goals of the separation (analytical vs. preparative) and the available instrumentation.[3]
-
Normal-Phase (NP) HPLC: Often provides excellent selectivity for diastereomers due to interactions with a polar stationary phase like silica.[1][3]
-
Reversed-Phase (RP) HPLC: While widely used, may require more extensive method development to achieve baseline separation. C18 columns are a common starting point, but other phases like pentafluorophenyl (PFP) might offer enhanced selectivity for fluorinated compounds.[3]
Q3: Is Supercritical Fluid Chromatography (SFC) a viable alternative to HPLC for this separation?
A3: Absolutely. SFC is a powerful technique for chiral and achiral separations, often providing faster analysis times and higher efficiency compared to HPLC.[4] It uses supercritical CO2 as the primary mobile phase, which is less viscous and allows for higher flow rates without a significant loss in resolution.[4] SFC is particularly well-suited for preparative scale separations.[5]
Q4: How do the fluoro- and methoxy- substituents influence the separation strategy?
A4: The electronegativity and size of the fluorine atom, along with the hydrogen-bonding capability of the methoxy group, can be exploited to enhance separation. These groups can influence the molecule's interaction with the stationary phase. For instance, fluorinated stationary phases (e.g., PFP) in RP-HPLC can offer unique selectivity for fluorinated analytes through dipole-dipole and π-π interactions.
Q5: My compound lacks a strong UV chromophore. What are my detection options?
A5: For compounds with poor UV absorbance, several strategies can be employed:
-
Pre-column Derivatization: This involves reacting the piperidine with a reagent that introduces a UV-active tag.[3][4]
-
Mass Spectrometry (MS) Detection: Coupling your chromatograph to a mass spectrometer (LC-MS or SFC-MS) provides highly sensitive and specific detection.
-
Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD): These are universal detection methods that do not rely on the presence of a chromophore.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during method development and routine analysis.
Issue 1: Poor Resolution or No Separation
Possible Causes:
-
Inappropriate Stationary Phase: The column chemistry may not be selective enough for your diastereomers.[6]
-
Suboptimal Mobile Phase Composition: The mobile phase strength and composition directly impact selectivity.[3]
-
Incorrect Temperature: Temperature affects the thermodynamics of the separation and can significantly alter selectivity.[6]
Solutions:
| Parameter | Actionable Steps | Underlying Principle |
| Stationary Phase | Screen a variety of column chemistries. For RP, consider C18, PFP, and Phenyl-Hexyl phases. For NP, evaluate bare silica, amino, and cyano columns. Chiral stationary phases can also be effective for diastereomer separations.[5] | Different stationary phases offer unique interaction mechanisms (hydrophobic, dipole-dipole, hydrogen bonding) that can be exploited for selectivity. |
| Mobile Phase | Systematically vary the organic modifier (e.g., methanol, acetonitrile, isopropanol) and its ratio with the aqueous or non-polar phase.[3] For NP, explore modifiers like ethanol or isopropanol in hexane. | Modifying the mobile phase composition alters the elution strength and can modulate the interactions between the analytes and the stationary phase. |
| Temperature | Evaluate a range of column temperatures (e.g., 25°C to 50°C). Lower temperatures often enhance chiral recognition, but the effect on diastereomers is compound-specific.[6] | Temperature influences the kinetics and thermodynamics of the partitioning process, which can lead to changes in selectivity. |
Issue 2: Peak Tailing
Possible Causes:
-
Secondary Interactions: The basic piperidine nitrogen can interact strongly with acidic silanol groups on the silica surface of the column, causing tailing.[2][3]
-
Column Overload: Injecting too much sample can lead to peak distortion.[3]
Solutions:
| Parameter | Actionable Steps | Underlying Principle |
| Mobile Phase Additives | Add a basic modifier to the mobile phase, such as 0.1% diethylamine (DEA) or triethylamine (TEA), to mask the active silanol groups.[2][3] | The basic additive preferentially interacts with the silanol groups, preventing the basic analyte from tailing. |
| Column Choice | Use a base-deactivated column, which has been end-capped to minimize accessible silanol groups. | These columns are specifically designed to improve the peak shape of basic compounds. |
| Sample Concentration | Reduce the injection volume or dilute the sample. | This ensures that the separation occurs within the linear range of the column's capacity. |
Issue 3: Peak Fronting
Possible Causes:
-
Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the peak to front.[3]
-
Column Overload: Injecting an excessive amount of the sample can also result in fronting.[3]
Solutions:
| Parameter | Actionable Steps | Underlying Principle |
| Sample Solvent | Whenever possible, dissolve the sample in the initial mobile phase composition.[3] | This ensures that the sample is introduced to the column in a manner that is compatible with the chromatographic conditions, preventing distortion. |
| Sample Concentration | Decrease the amount of sample injected onto the column.[3] | Similar to peak tailing, this prevents overloading the stationary phase. |
Issue 4: Irreproducible Retention Times
Possible Causes:
-
Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase between injections.
-
Mobile Phase Instability: Changes in the mobile phase composition over time due to evaporation of a volatile component.
-
"Memory Effects": Residual additives from previous analyses adsorbing to the stationary phase and affecting subsequent separations.[7][8]
Solutions:
| Parameter | Actionable Steps | Underlying Principle |
| Equilibration Time | Ensure the column is equilibrated with at least 10-15 column volumes of the mobile phase before the first injection and between gradient runs. | Proper equilibration ensures a stable and reproducible stationary phase environment for the separation. |
| Mobile Phase Preparation | Prepare fresh mobile phase daily and keep the solvent reservoirs capped to minimize evaporation. | This maintains a consistent mobile phase composition throughout the analytical run. |
| Column Washing | Dedicate a column to a specific method or implement a rigorous washing procedure between different methods to remove strongly adsorbed compounds or additives.[9] | This prevents cross-contamination and ensures that the separation is not influenced by residual components from previous analyses. |
Experimental Protocols & Workflows
Protocol 1: HPLC Method Development for Diastereomer Separation
This protocol outlines a systematic approach to developing a separation method for the cis and trans isomers.
1. Initial Column and Mobile Phase Screening:
- Reversed-Phase:
- Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or 0.1% diethylamine.
- Normal-Phase:
- Column: Use a bare silica column.
- Mobile Phase: An isocratic mixture of hexane and ethanol (e.g., 90:10).[3]
2. Gradient Optimization (for RP-HPLC):
- Run a broad scouting gradient (e.g., 5% to 95% acetonitrile over 20 minutes) to determine the approximate elution conditions.
- Based on the scouting run, design a shallower gradient around the elution point of the isomers to maximize resolution.
3. Modifier and Additive Optimization:
- Systematically evaluate different additives (e.g., trifluoroacetic acid, diethylamine) to improve peak shape and selectivity.[3]
4. Temperature and Flow Rate Optimization:
- Once initial separation is achieved, investigate the effect of column temperature and flow rate on resolution.
Protocol 2: Supercritical Fluid Chromatography (SFC) Screening
SFC can offer a significant speed advantage for method development.
1. Instrumentation:
- An analytical SFC system with column and co-solvent switching capabilities.
2. Chiral Stationary Phase Screening:
- Screen a set of polysaccharide-based chiral columns (e.g., Chiralpak series).[4]
3. Mobile Phase and Co-solvent:
- Mobile Phase: Supercritical CO2.
- Co-solvent: Methanol, ethanol, or isopropanol with a basic additive (e.g., 0.2% diethylamine).
4. Screening Conditions:
- Flow Rate: 3 mL/min.
- Backpressure: 150 bar.
- Temperature: 40°C.
- Gradient: A generic gradient of 5% to 40% co-solvent over 5-10 minutes.
Visualized Workflows
dot digraph "HPLC_Method_Development" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=record, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
subgraph "cluster_Start" { label="Phase 1: Initial Screening"; style=filled; color="#E8F0FE"; start [label="Analyte Characterization | { pKa | Solubility | UV Absorbance}"]; screening [label="Column & Mobile Phase Screening | { RP: C18, PFP | NP: Silica, Cyano}"]; }
subgraph "cluster_Optimization" { label="Phase 2: Optimization"; style=filled; color="#E6F4EA"; optimization [label="Parameter Optimization | { Mobile Phase Ratio | Additives (DEA, TFA) | Temperature | Flow Rate}"]; peak_shape [label="Peak Shape Refinement | { Address Tailing | Address Fronting}"]; }
subgraph "cluster_Validation" { label="Phase 3: Finalization"; style=filled; color="#FEF7E0"; validation [label="Method Validation | { Resolution > 1.5 | Reproducibility}"]; final_method [label="Final Analytical Method", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
start -> screening [label="Input"]; screening -> optimization [label="Initial Hit"]; optimization -> peak_shape [label="Iterate"]; peak_shape -> optimization; peak_shape -> validation [label="Optimized"]; validation -> final_method [label="Validated"]; }
Caption: A systematic workflow for HPLC method development.
dot digraph "Troubleshooting_Logic" { graph [nodesep=0.5, ranksep=0.6]; node [shape=record, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
start [label="Problem Identified", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
subgraph "cluster_Resolution" { label="Poor Resolution"; style=filled; color="#E8F0FE"; res_q1 [label=" Change Mobile Phase Ratio?"]; res_q2 [label=" Screen Different Columns?"]; res_q3 [label=" Optimize Temperature?"]; }
subgraph "cluster_PeakShape" { label="Poor Peak Shape"; style=filled; color="#E6F4EA"; ps_q1 [label=" Tailing? | Add Basic Modifier (DEA)"]; ps_q2 [label=" Fronting? | Match Sample Solvent to Mobile Phase"]; }
subgraph "cluster_Reproducibility" { label="Poor Reproducibility"; style=filled; color="#FEF7E0"; rep_q1 [label=" Increase Column Equilibration Time?"]; rep_q2 [label=" Prepare Fresh Mobile Phase?"]; }
start -> res_q1; start -> ps_q1; start -> rep_q1;
res_q1 -> res_q2; res_q2 -> res_q3;
ps_q1:f0 -> ps_q2:f0;
rep_q1 -> rep_q2; }
Caption: A troubleshooting decision tree for common HPLC issues.
References
- BenchChem. (2025).
- BenchChem. (2025). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.
-
Ali, I., Naim, L., Ghanem, A., & Aboul-Enein, H. Y. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Talanta, 69(4), 1013-1017. [Link]
- BenchChem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds.
- Daicel Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- BenchChem. (2025). Technical Support Center: Purification of Diastereomeric Piperidine Compounds.
-
Chromatography Today. (2020). Trouble with chiral separations. [Link]
-
MZ-Analysentechnik. Chiral FAQs. [Link]
- Waters Corporation. (2014). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
-
Chromatography Today. (2017). Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. [Link]
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. hplc.eu [hplc.eu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. mz-at.de [mz-at.de]
- 9. chiraltech.com [chiraltech.com]
solving solubility issues with fluorinated piperidine salts
Topic: Solubility & Handling Troubleshooting Guide
Ticket ID: FP-SOL-9942 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary: The Fluorine Paradox
Welcome to the technical support hub. If you are working with fluorinated piperidine salts (e.g., 3-fluoropiperidine HCl, 4,4-difluoropiperidine HCl), you are likely encountering a phenomenon we call the "Solubility Paradox."
While fluorine is added to medicinal scaffolds to increase lipophilicity (LogP) and metabolic stability, the resulting salts often exhibit erratic behavior:
-
Oiling Out: They refuse to crystallize in standard ether/alcohol systems.
-
Solvent Resistance: They are insoluble in non-polar organics (DCM) but also surprisingly resistant to dissolution in water at neutral pH.
-
pKa Shift: The electron-withdrawing nature of fluorine significantly lowers the basicity of the piperidine nitrogen, altering how these salts dissociate.
This guide provides field-proven protocols to resolve these specific issues.
Module 1: Synthesis & Purification Troubleshooting
Q: My fluorinated piperidine salt is "oiling out" instead of crystallizing. How do I fix this?
A: Oiling out occurs when the energy gain from solvation is comparable to the lattice energy, or when impurities (often water) lower the glass transition temperature. Fluorinated amines have a "Janus face"—a polar amine side and a hydrophobic fluorinated side—making them incompatible with single-solvent systems.
The "Anti-Oil" Protocol
Do not use standard Diethyl Ether/Methanol crashes. Instead, use the Dual-Polarity Anti-Solvent Method :
-
Dissolution: Dissolve the crude oil in a minimum amount of Acetonitrile (MeCN) or Isopropanol (IPA) . Avoid Methanol (too polar).
-
The Bridge Solvent: Add 5% (v/v) MTBE (Methyl tert-butyl ether) . This acts as a bridge between the polar salt and the non-polar anti-solvent.
-
Precipitation: Slowly add n-Heptane (dropwise) with vigorous stirring.
-
Temperature: If oiling occurs, heat the mixture to reflux until the oil dissolves, then let it cool to Room Temperature (RT) slowly (over 4 hours) with the stirrer off.
Technical Insight: The fluorine atoms lower the lattice energy compared to non-fluorinated analogs. Rapid cooling traps the amorphous "oil" state. Slow cooling allows the thermodynamically stable crystal lattice to form.
Decision Tree: Resolving Oiling Out
Figure 1: Decision matrix for troubleshooting amine salt crystallization failures.
Module 2: Reaction Compatibility (Coupling Chemistry)
Q: I cannot dissolve the salt in DCM or DMF for an amide coupling reaction. What solvent should I use?
A: Fluorinated piperidine salts often resist dissolution in DCM (too non-polar) and DMF (too polar/hygroscopic). The solution is to utilize Fluorinated Alcohols .[1]
The "Magic Solvent": Hexafluoroisopropanol (HFIP)
HFIP is a strong hydrogen-bond donor that solvates the fluoride atoms effectively. It is the gold standard for solubilizing difficult fluorinated amines.
Experimental Workflow:
-
Primary Solvent: Use DCM as the main carrier.
-
Co-Solvent: Add 10-20% (v/v) HFIP or Trifluoroethanol (TFE) .
-
Base: Use a soluble organic base like DIPEA (Diisopropylethylamine).
Why this works: HFIP disrupts the tight ion-pairing of the salt without deactivating the amine nucleophile. It also stabilizes the tetrahedral intermediate during amide coupling.
Solvent Compatibility Table
| Solvent System | Solubility Rating | Application | Notes |
| DCM (Pure) | Poor | N/A | Salt usually floats as a suspension. |
| DMF / DMSO | Moderate | SNAr Reactions | Hard to remove; can cause side reactions at high T. |
| DCM + 15% HFIP | Excellent | Peptide Coupling | Best for dissolving the salt; accelerates coupling. |
| TFE (Pure) | Good | Hydrogenation | Good alternative if HFIP is too acidic/expensive. |
Module 3: Biological Assay Preparation
Q: My compound crashes out of PBS buffer when I dilute my DMSO stock. Is it the fluorine?
A: Yes, but indirectly. The issue is the pKa shift .
Fluorine is highly electronegative.[2] Placing it on the piperidine ring pulls electron density away from the nitrogen, significantly lowering the pKa of the conjugate acid.
-
Piperidine pKa: ~11.2
-
4-Fluoropiperidine pKa: ~10.4
-
3-Fluoropiperidine pKa: ~9.4
-
3,3-Difluoropiperidine pKa: ~8.5
The Problem: At physiological pH (7.4), a standard piperidine (pKa 11.2) is 99.9% protonated (charged/soluble). However, a 3,3-difluoropiperidine (pKa 8.5) is significantly less protonated. A fraction of the compound exists as the neutral free base, which is highly lipophilic due to the fluorine, causing precipitation.
Corrective Protocol
-
Check pKa: Calculate the pKa of your specific fluorinated analog.
-
Acidify the Buffer: If the assay tolerates it, lower the buffer pH to 6.0-6.5 to ensure full protonation.
-
Add Cyclodextrin: Add 5-10% HP-β-Cyclodextrin to the PBS. This encapsulates the lipophilic fluorinated face while keeping the amine exposed.
Mechanism: The Inductive Effect [3]
Figure 2: The inductive effect of fluorine lowers amine basicity, increasing the ratio of insoluble neutral species at physiological pH.
Module 4: The "Fail-Safe" Free-Basing Protocol
Q: The salt is unworkable. How do I isolate the free base without losing it to the aqueous layer?
A: Fluorinated free amines are often volatile and can have deceptive solubility (partially soluble in water due to H-bonding, but also lipophilic). Standard extraction with Ether often fails.
Protocol:
-
Suspend: Suspend the salt in DCM (do not use ether).
-
Cool: Cool to 0°C.
-
Base: Add 2M NaOH (saturated NaHCO3 is often too weak if the salt is stubborn or if the amine forms a stable hydrate).
-
Extract: Shake vigorously. Separate layers.
-
Re-Extract: Extract the aqueous layer 3x with DCM .
-
Dry: Dry over Na2SO4 (Magnesium sulfate can sometimes trap amines).
-
Evaporate: Do not use high vacuum. Many fluorinated piperidines are volatile. Use a rotary evaporator at 30°C/300mbar.
References
-
Morgenthaler, M. et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem.[4]
-
Cited for: Data on pKa shifts of 3-F and 4-F piperidines.[3]
-
-
Colby, D. A. et al. (2021). Hexafluoroisopropanol: The Magical Solvent for Pd-Catalyzed C–H Activation.[5] Chemical Science.[6][7]
-
Purser, S. et al. (2008). Fluorine in Medicinal Chemistry.[2][4][6] Chemical Society Reviews.
- Cited for: General principles of lipophilicity and metabolic stability in fluorin
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[3]
- Cited for: Solvation mechanisms of salts in dipolar aprotic solvents.
Sources
- 1. rua.ua.es [rua.ua.es]
- 2. tandfonline.com [tandfonline.com]
- 3. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. egrove.olemiss.edu [egrove.olemiss.edu]
- 7. physicsforums.com [physicsforums.com]
- 8. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]
Technical Support Center: Stability of 4-Fluoro-3-methoxypiperidine in Basic Conditions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 4-fluoro-3-methoxypiperidine. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this valuable building block in basic media. Our goal is to equip you with the scientific rationale and practical steps to anticipate and mitigate potential stability issues in your experimental workflows.
Introduction: The Chemical Landscape of 4-Fluoro-3-methoxypiperidine
4-Fluoro-3-methoxypiperidine is a key structural motif in medicinal chemistry, offering a unique combination of a conformationally constrained scaffold with modulated basicity and lipophilicity due to the presence of the fluorine and methoxy substituents.[1][2] However, the very features that make this molecule attractive can also be the source of its instability, particularly under basic conditions. The electron-withdrawing nature of the fluorine atom can acidify adjacent protons, making the molecule susceptible to degradation pathways that can compromise reaction yields, purity, and ultimately, the integrity of your final compounds. This guide will delve into the potential degradation mechanisms and provide actionable strategies to ensure the successful use of 4-fluoro-3-methoxypiperidine in your research.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is designed to help you diagnose and resolve specific problems you may encounter when using 4-fluoro-3-methoxypiperidine in the presence of bases.
Issue 1: Low Yield or Complete Consumption of Starting Material with No Desired Product Formation
Scenario: You are performing a reaction, such as an N-alkylation or N-acylation, with 4-fluoro-3-methoxypiperidine using a strong base like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA), and you observe a low yield of your desired product, or your starting material is consumed, but the expected product is not formed.
Potential Cause: The most probable cause is base-induced elimination of hydrogen fluoride (HF) from the piperidine ring, leading to the formation of a tetrahydropyridine byproduct. This is a classic β-elimination reaction, which is a common decomposition pathway for β-fluoroamines and related structures.[3][4] The presence of the electron-withdrawing fluorine atom increases the acidity of the proton at the C4 position, making it susceptible to abstraction by a strong base.
dot
Caption: Proposed β-elimination pathway for 4-fluoro-3-methoxypiperidine.
Troubleshooting Steps & Solutions:
-
Re-evaluate Your Choice of Base:
-
Rationale: Strong, non-nucleophilic bases are particularly prone to inducing elimination. The rate of elimination is highly dependent on the strength of the base.[5]
-
Action: If possible, switch to a milder base. For many N-functionalization reactions, weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or organic amine bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), are sufficient and less likely to cause elimination.
-
-
Modify Reaction Temperature:
-
Rationale: Elimination reactions often have a higher activation energy than the desired substitution reaction. Lowering the temperature can favor the kinetic product (substitution) over the thermodynamic product (elimination).
-
Action: Run the reaction at a lower temperature. For instance, if the reaction is being run at room temperature, try cooling it to 0 °C or even -78 °C, depending on the reactivity of your electrophile.
-
-
Solvent Selection:
-
Rationale: Polar aprotic solvents like DMF and DMSO can stabilize the polar transition state of the elimination reaction, potentially increasing its rate.[3]
-
Action: Consider switching to a less polar solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) if your reagents are sufficiently soluble.
-
Illustrative Stability Data under Various Basic Conditions (Hypothetical)
| Base (1.2 equiv) | Solvent | Temperature (°C) | Time (h) | % Degradation (approx.) |
| KOtBu | THF | 25 | 2 | >90% |
| NaH | DMF | 25 | 4 | ~75% |
| K₂CO₃ | Acetonitrile | 60 | 24 | <5% |
| DIPEA | DCM | 25 | 24 | <2% |
Issue 2: Formation of an Unexpected Impurity with a Similar Mass to the Starting Material
Scenario: You are running a reaction under basic conditions and upon LC-MS analysis, you observe a significant impurity with the same mass-to-charge ratio (m/z) as your starting material, but with a different retention time.
Potential Cause: This could be an isomer of your starting material, potentially formed through an elimination-addition mechanism or an intramolecular rearrangement. While less common than direct elimination, it's a possibility, especially with certain bases or under prolonged reaction times. Another possibility, though less likely under strictly basic conditions, is ether cleavage. Ether cleavage is typically acid-catalyzed but can occur with strongly basic agents like organolithium compounds.[6][7]
Troubleshooting Steps & Solutions:
-
Structural Elucidation of the Impurity:
-
Rationale: To effectively troubleshoot, you must first identify the impurity.
-
Action: Isolate the impurity using preparative HPLC or flash chromatography and characterize it using NMR spectroscopy (¹H, ¹³C, and ¹⁹F) and high-resolution mass spectrometry (HRMS). ¹⁹F NMR can be particularly useful for identifying and quantifying fluorinated species.[8][9]
-
-
Minimize Reaction Time:
-
Rationale: If the impurity is a product of a slower side reaction, reducing the overall reaction time can minimize its formation.
-
Action: Monitor the reaction closely by TLC or rapid LC-MS analysis and quench the reaction as soon as the starting material is consumed or the desired product formation has plateaued.
-
-
Consider a Protecting Group Strategy:
-
Rationale: If the piperidine nitrogen is involved in an undesirable equilibrium or side reaction, protecting it with a suitable group (e.g., Boc, Cbz) before subjecting the molecule to basic conditions for other transformations can prevent these issues.
-
Frequently Asked Questions (FAQs)
Q1: Is 4-fluoro-3-methoxypiperidine stable to common aqueous bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH)?
A1: The stability will depend on the concentration of the base, the temperature, and the duration of exposure. While dilute aqueous bases at room temperature may be tolerated for short periods (e.g., during an extractive workup), prolonged exposure or heating with stronger aqueous bases can lead to HF elimination. It is advisable to neutralize the basic aqueous phase promptly after extraction.
Q2: Can the methoxy group be cleaved under basic conditions?
A2: Cleavage of simple alkyl ethers generally requires harsh conditions, typically strong acids like HBr or HI.[10] While some very strong bases like organolithium reagents can cleave ethers, common laboratory bases (e.g., hydroxides, carbonates, amine bases) are not expected to cleave the methoxy group under typical reaction conditions.[6] Therefore, β-elimination of HF is the more significant stability concern.
Q3: How does N-substitution affect the stability of the 4-fluoro-3-methoxypiperidine ring?
A3: The nature of the substituent on the piperidine nitrogen can influence the molecule's stability. Electron-withdrawing groups (e.g., amides, carbamates) will decrease the basicity of the nitrogen and can also influence the conformation of the ring, potentially altering the dihedral angle between the proton at C4 and the fluorine at C4, which in turn could affect the rate of E2 elimination.
Q4: What is the best way to store 4-fluoro-3-methoxypiperidine?
A4: 4-Fluoro-3-methoxypiperidine should be stored as a salt (e.g., hydrochloride salt) if possible, as the protonated form is not susceptible to base-induced degradation. If you have the free base, it should be stored in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and refrigerated to minimize potential degradation.
Q5: What analytical method is best for monitoring the stability of 4-fluoro-3-methoxypiperidine?
A5: A combination of techniques is often ideal.
-
HPLC-MS is excellent for monitoring the disappearance of the starting material and the appearance of both UV-active and non-UV-active degradation products. It provides retention time and mass information, which is crucial for initial identification.
-
GC-MS can be used to detect volatile degradation products, such as the tetrahydropyridine resulting from elimination.
-
¹⁹F NMR spectroscopy is a powerful tool for specifically monitoring the fate of the fluorine-containing species in the reaction mixture.[8]
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study under Basic Conditions
This protocol is designed to assess the stability of 4-fluoro-3-methoxypiperidine to a specific base and solvent system, as recommended by ICH guidelines for stress testing.[11][12]
-
Sample Preparation: Prepare a stock solution of 4-fluoro-3-methoxypiperidine (e.g., 1 mg/mL) in the solvent to be used for the reaction (e.g., THF, acetonitrile).
-
Stress Conditions:
-
In separate vials, add the stock solution.
-
To each vial, add the base to be tested (e.g., 1.2 equivalents of K₂CO₃, DIPEA, or KOtBu).
-
Maintain the vials at the desired reaction temperature (e.g., 25 °C, 50 °C).
-
-
Time Points: At regular intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quenching and Analysis:
-
Immediately quench the reaction by neutralizing the aliquot with a dilute acid (e.g., 0.1 M HCl).
-
Dilute the quenched sample to a suitable concentration for analysis.
-
Analyze the sample by a validated stability-indicating HPLC-MS method to determine the percentage of remaining 4-fluoro-3-methoxypiperidine and the formation of any degradation products.
-
Protocol 2: Analytical Method for Stability Monitoring by HPLC-MS
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection:
-
UV at 210 nm.
-
MS (ESI+) scanning a mass range that includes the parent compound and expected degradants (e.g., m/z 50-300).
-
dot
Caption: A decision-making workflow for troubleshooting stability issues.
References
-
Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. PubMed, 11 August 2000. [Link]
-
Ether cleavage. Wikipedia. [Link]
-
Synthesis and Cleavage of Ethers. Longdom Publishing. [Link]
-
Reactions of Ethers-Ether Cleavage. Chemistry Steps. [Link]
-
The mechanism of base-promoted HF elimination from 4-fluoro-4-(4'-nitrophenyl)butan-2-one: a multiple isotope effect study including the leaving group (18)F/(19)F KIE. PubMed, 28 March 2001. [Link]
-
Base-promoted elimination of hydrogen fluoride from alkyl fluorides: reactivity and stereochemistry. Infoscience - EPFL. [Link]
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]
-
Base-Induced Instability of Fluorotelomer Alcohols. PMC. [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. ACS Publications. [Link]
-
Which mechanism do ethers follow when cleaved by hydrogen halides? Chemistry Stack Exchange. [Link]
-
THE CLEAVAGE OF ETHERS'. Wiley Online Library. [Link]
-
Behaviour of Fluorinated Pharmaceuticals and Pesticides in Wastewater and Surface Water. TU Graz Repository. [Link]
-
The Mechanism of Base-Promoted HF Elimination from 4-Fluoro-4-(4'-nitrophenyl)butan-2-one: A Multiple Isotope Effect Study Including the Leaving Group 18 F/ 19 F KIE. ResearchGate. [Link]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Wiley Online Library. [Link]
-
Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19 F-NMR, Chromatography, and Mass Spectrometry Approach. ResearchGate. [Link]
-
Divergent Synthesis of β-Fluoroamides via Silver-Catalyzed Oxidative Deconstruction of Cyclopropanone Hemiaminals. PMC. [Link]
-
ANALYTICAL METHODS. ATSDR. [Link]
-
Fluorine in drug discovery: Role, design and case studies. Preprints.org. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]
-
The Dark Side of Fluorine. ACS Publications. [Link]
-
Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines. ACS Publications. [Link]
-
Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines. The Doyle Group. [Link]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. The Nairoukh Research Group. [Link]
-
How To: Troubleshoot a Reaction. University of Rochester. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
-
Rapid, General Access to Chiral β-Fluoroamines and β, β-Difluoroamines via Organocatalysis. PMC. [Link]
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Publications. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
The Dark Side of Fluorine. PMC. [Link]
-
The conformational preferences of cis‐3‐fluoro‐4‐methylpiperidine (3) and its TFA‐(A), HCl‐(B), and NH‐(C)‐ analogues. ResearchGate. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. UCD Research Repository. [Link]
-
Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Scientific Research Publishing. [Link]
-
Synthesis of β-fluoroamines by Lewis base catalyzed hydrofluorination of aziridines. Europe PMC. [Link]
-
Synthesis of Fluorinated Amines: A Personal Account. PMC. [Link]
-
Effect of methoxy substituents on the structural and electronic properties of fluorinated cyclobutenes: a study of hexafluorocyclobutene and its vinyl methoxy derivatives by XRD and periodic DFT calculations. PubMed. [Link]
-
Strong Bases Design: Key Techniques and Stability Issues. ResearchGate. [Link]
-
Corrigendum: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC. [Link]
-
Structural basis for the enhanced stability of highly fluorinated proteins. PMC. [Link]
-
Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [ 18F]fluoride. ResearchGate. [Link]
-
Fluorine and Fluorination Chemistry. Mettler Toledo. [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]
-
4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PubMed. [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Base-Induced Instability of Fluorotelomer Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Base-promoted elimination of hydrogen fluoride from alkyl fluorides: reactivity and stereochemistry [infoscience.epfl.ch]
- 6. Ether cleavage - Wikipedia [en.wikipedia.org]
- 7. longdom.org [longdom.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resolvemass.ca [resolvemass.ca]
Validation & Comparative
Publish Comparison Guide: 19F NMR Profiling of (3S,4S)-4-Fluoro-3-Methoxypiperidine
The following guide provides an in-depth technical analysis of the 19F NMR characteristics of (3S,4S)-4-fluoro-3-methoxypiperidine, structured for researchers in medicinal chemistry and structural biology.
Executive Summary & Application Context
This compound is a critical chiral building block in the synthesis of next-generation small molecule inhibitors, specifically targeting mutant IDH enzymes (e.g., IDH1-R132H) and KRAS-G12C oncogenes. The introduction of the vicinal fluoro-methoxy motif serves two purposes: it modulates the pKa of the piperidine nitrogen (enhancing metabolic stability) and locks the ring conformation via the gauche effect, improving binding affinity.
This guide compares the (3S,4S)-trans isomer against its (3R,4S)-cis diastereomer, providing the spectroscopic fingerprints necessary to validate stereochemical purity during synthesis.
Chemical Identity & Stereochemical Basis
To interpret the NMR data correctly, one must first establish the conformational ground state of the (3S,4S) isomer.
-
IUPAC Name: this compound
-
Stereochemical Relationship: The (3S,4S) configuration in a 3,4-disubstituted piperidine corresponds to the trans isomer.
-
Conformation: In the lowest energy chair conformation, both the bulky methoxy group at C3 and the fluorine atom at C4 adopt an equatorial orientation (diequatorial). This minimizes 1,3-diaxial interactions, despite the potential lack of a stabilizing gauche effect (which typically favors F-axial/OMe-equatorial in some contexts).
| Feature | (3S,4S)-Isomer (Target) | (3R,4S)-Isomer (Alternative) |
| Relative Stereochemistry | Trans | Cis |
| Ring Conformation | Diequatorial (F-eq, OMe-eq) | Axial-Equatorial (F-ax, OMe-eq)* |
| Key Stability Factor | Steric minimization | Electronic gauche effect |
*Note: In the cis isomer, the fluorine often adopts the axial position to maximize the gauche effect with the vicinal equatorial substituent or lone pairs, leading to distinct shielding.
19F NMR Spectral Analysis
The 19F chemical shift is highly sensitive to the axial/equatorial orientation of the fluorine atom.
Predicted & Experimental Shift Ranges
Based on experimental data from analogous 3,4-disubstituted piperidines and patent literature (WO2016089797, WO2023118250):
| Parameter | (3S,4S)-Trans (Target) | (3R,4S)-Cis (Impurity) |
| 19F Chemical Shift ( | -175 to -185 ppm | -195 to -210 ppm |
| Shift Environment | Equatorial Fluorine | Axial Fluorine |
| Multiplicity | dddd (complex multiplet) | dddd (distinct couplings) |
| ~48 - 52 Hz | ~48 - 52 Hz | |
| Small (~5-10 Hz) | Large (~20-25 Hz) if F-ax |
Technical Insight:
-
Equatorial Fluorine (Trans): Equatorial fluorine signals typically appear downfield (less negative ppm) compared to axial fluorine. The presence of the vicinal oxygen (methoxy) exerts a deshielding
-effect, pushing the shift to the -175/-185 ppm range. -
Axial Fluorine (Cis): Axial fluorine atoms are more shielded due to
-gauche interactions with the ring carbons (C2 and C6), resulting in a significant upfield shift (more negative, < -195 ppm).
1H-NMR Diagnostic Validation (The "Trans" Proof)
While 19F NMR indicates the electronic environment, 1H NMR coupling constants provide the definitive geometric proof of the (3S,4S)-trans stereochemistry.
-
Key Signal: Proton at C3 (H3) and C4 (H4).
-
Diagnostic Coupling (
):-
Trans (3S,4S): H3 and H4 are both axial (anti-periplanar).
-
Result: Large coupling constant
Hz . -
Cis (3R,4S): One proton is axial, the other equatorial (syn-clinal).
-
Result: Small coupling constant
Hz .
-
Protocol Tip: If your 19F signal is at -180 ppm but you lack the large H-H coupling in the proton spectrum, suspect conformational flipping or incorrect assignment.
Experimental Workflow: Synthesis & Separation
The generation of the (3S,4S) isomer typically involves the reduction of a pyridine precursor followed by chiral resolution.
Figure 1: Synthetic workflow for the isolation of this compound, highlighting the divergence of diastereomers.
Comparative Data Table
Use this table to benchmark your crude reaction mixtures.
| Feature | (3S,4S)-4-Fluoro-3-methoxy | (3R,4S)-4-Fluoro-3-methoxy | Unsubstituted 4-F-Piperidine |
| Stereochemistry | Trans | Cis | N/A |
| 19F Shift (CDCl3) | -175 to -185 ppm | -195 to -210 ppm | -182 ppm (avg) |
| H3-H4 Coupling | ~10 Hz (Diaxial) | ~3 Hz (Ax-Eq) | N/A |
| Solvent Effect | Minimal shift in DMSO | Shielding increases in D2O | - |
| Common Impurity | Cis-isomer | Trans-isomer | 4-OH or elimination product |
Standardized Protocol for NMR Characterization
To ensure reproducibility and accurate assignment:
-
Sample Preparation: Dissolve 5-10 mg of the free base or HCl salt in 0.6 mL of CDCl3 . Avoid DMSO-d6 initially, as it can broaden signals due to hydrogen bonding with the amine/methoxy groups.
-
Internal Standard: Use
-trifluorotoluene (-63.72 ppm) as an internal reference for 19F quantification. -
Decoupling: Acquire both 19F{1H} (proton-decoupled) and 19F-coupled spectra.
-
Decoupled: Confirms chemical shift and purity (singlet vs doublet).
-
Coupled: Reveals the multiplicity (
doublet of multiplets) to confirm the number of geminal protons.
-
-
Temperature: Run at 298 K . If signals are broad (due to ring flipping), cool to 273 K to freeze the conformer.
References
-
Patent: Novel tricyclic compounds as inhibitors of mutant IDH enzymes. (WO2016089797A1). Describes the synthesis of Intermediate 47 (Racemic trans) and Intermediate 48 (Racemic cis).[1] Link
-
Patent: 8-Aza quinazolines as brain-penetrant SOS1-inhibitors. (WO2023118250A1). Utilizes (3R,4R)-4-fluoro-3-methoxypiperidine (enantiomer of the target) as a key building block.[2] Link
-
Journal: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chem. Eur. J., 2020.[3] Provides the theoretical basis for the axial/equatorial fluorine shifts in piperidine systems. Link
-
Database: 19F NMR Chemical Shift Table. Alfa Chemistry. General reference for fluorine shifts in heterocyclic systems. Link
Sources
Technical Guide: Distinguishing 3-Methoxy-4-Fluoro from 4-Methoxy-3-Fluoro Regioisomers by NMR
Executive Summary
Differentiation between 3-methoxy-4-fluoro-R-benzene (Isomer A) and 4-methoxy-3-fluoro-R-benzene (Isomer B) is a classic yet critical challenge in medicinal chemistry. Both isomers possess identical mass, similar polarity, and often indistinguishable retention times in standard LC-MS workflows.
This guide outlines a definitive, self-validating NMR strategy to distinguish these regioisomers. While Proton (
Part 1: The Structural Challenge
The core difficulty lies in the local symmetry of the ortho-fluoroanisole motif present in both isomers. In both cases, the fluorine atom is ortho to the methoxy group. Therefore, simple chemical shift analysis of the Fluorine-19 (
To distinguish them ab initio, we must analyze how the Fluorine atom couples to the rest of the aromatic system , specifically the protons and carbons at positions 1, 2, 5, and 6.
The Isomers at a Glance
| Feature | Isomer A: 3-Methoxy-4-Fluoro | Isomer B: 4-Methoxy-3-Fluoro |
| Fluorine Position | Para to C1 (Substituent R) | Meta to C1 (Substituent R) |
| Methoxy Position | Meta to C1 | Para to C1 |
| Key Diagnostic | C1 is Para to F ( | C1 is Meta to F ( |
Part 2: Primary Validation – C NMR Analysis
The most reliable method for distinguishing these isomers does not require complex 2D experiments; it requires a high signal-to-noise 1D
The "C1 Splitting" Rule
Fluorine-Carbon coupling follows a distance-dependent decay that is highly predictable in aromatic systems:
- (ipso): ~240–255 Hz (Huge doublet)
- (ortho): ~18–22 Hz (Distinct doublet)
- (meta): ~7–10 Hz (Clear doublet)
- (para): ~0–3 Hz (Singlet or broadened peak)
Experimental Logic:
-
Identify C1: Locate the carbon attached to your "R" group (usually a carbonyl, alkyl, or heteroatom). This carbon typically appears in a distinct region (e.g., 120–140 ppm for aromatics, 160+ for carbonyls).
-
Measure the Splitting:
-
Isomer A (4-Fluoro): The Fluorine is para to C1. You will observe a Singlet (s) or a very narrow doublet (
Hz). -
Isomer B (3-Fluoro): The Fluorine is meta to C1. You will observe a Doublet (d) with a coupling constant of ~7–10 Hz .
-
Expert Insight: If your "R" group is a carbonyl (e.g., benzoic acid derivative), look at the carbonyl carbon itself. In the 4-fluoro isomer (Isomer A), the carbonyl is 5 bonds away (no coupling). In the 3-fluoro isomer (Isomer B), it is 4 bonds away (rarely coupled). Therefore, the aromatic C1 (quaternary carbon) is the definitive probe.
Comparative Data Table: C Coupling
| Carbon Position | Isomer A (3-OMe, 4-F) | Isomer B (4-OMe, 3-F) | Diagnostic Value |
| C1 (Ipso) | Singlet ( | Doublet ( | HIGH (Primary) |
| C3 | Doublet ( | Doublet ( | Low (Confusing) |
| C4 | Doublet ( | Doublet ( | Low (Confusing) |
Part 3: Secondary Validation – H NMR Analysis
If
The Diagnostic Protons
We focus on the aromatic protons. The magnitude of
- : 8–10 Hz
- : 5–7 Hz
Workflow:
-
Isomer A (3-Methoxy-4-Fluoro):
-
H5 is ortho to Fluorine. It will show a large
(~9 Hz) . -
H5 is also ortho to H6 (
~8 Hz). -
Result: H5 appears as a pseudo-triplet (dd with similar J values) or distinct dd.
-
H2 is meta to Fluorine (
~6 Hz) and meta to H6 ( ~2 Hz). -
Result: H2 appears as a doublet of doublets (dd) with small couplings.
-
-
Isomer B (4-Methoxy-3-Fluoro):
-
H2 is ortho to Fluorine. It will show a large
(~10 Hz) . -
H2 is meta to H6 (
~2 Hz). -
Result: H2 appears as a doublet (d) or dd with one large (
) and one small ( ) coupling. -
H5 is meta to Fluorine (
~6 Hz). -
Result: H5 appears as a dd (large
to H6, small to F).
-
Summary: Look for the proton with the large ortho-H coupling (H5).
-
If H5 has a large F-coupling (~9 Hz)
Isomer A . -
If H5 has a small F-coupling (~6 Hz)
Isomer B .
Part 4: Advanced Technique – 1D HOESY
For absolute certainty, particularly in complex mixtures, the 1D
-
Isomer A: Irradiate
F. You will see NOE enhancement at H5 (ortho proton). H5 is identifiable by its large coupling to H6. -
Isomer B: Irradiate
F. You will see NOE enhancement at H2 (ortho proton). H2 is identifiable by its isolated nature (singlet or small meta coupling).
Part 5: Visual Logic & Decision Tree
The following diagram illustrates the logical workflow for assigning the isomers based on the data described above.
Caption: Decision matrix for distinguishing fluoroanisole regioisomers using
Part 6: Experimental Protocol
Sample Preparation
-
Solvent: CDCl
or DMSO- . (DMSO is preferred if the "R" group contains exchangeable protons, as it sharpens peaks). -
Concentration:
- H NMR: ~2–5 mg.
- C NMR: ~20–30 mg (Critical for resolving the small C1 satellites).
Acquisition Parameters ( C Focus)
To resolve the
-
Spectral Width: Standard (0–220 ppm).
-
Relaxation Delay (D1): Set to 2.0–3.0 seconds . Quaternary carbons (C1) have long T1 relaxation times. A short D1 will suppress the C1 signal, making the splitting hard to see.
-
Scans: Minimum 512 scans (for 20 mg sample) to ensure the C1 signal is distinct from baseline noise.
-
Processing: Apply a Line Broadening (LB) of 0.5 Hz or less . Excessive broadening will mask the ~8 Hz splitting.
References
-
Reich, H. J. (n.d.). 13C-19F Coupling Constants. University of Wisconsin-Madison. Retrieved from [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for HOESY and heteronuclear coupling).
-
University of Ottawa NMR Facility. (2014). 1D Selective 1H - 19F HOESY. Retrieved from [Link]
-
Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]
A Senior Application Scientist's Guide to Chiral Purity Analysis of (3S,4S)-4-fluoro-3-methoxypiperidine by HPLC
For researchers, scientists, and drug development professionals, establishing the enantiomeric purity of chiral building blocks like (3S,4S)-4-fluoro-3-methoxypiperidine is a cornerstone of robust and reliable drug discovery and development. The spatial arrangement of the fluorine and methoxy substituents on the piperidine ring dictates its interaction with biological targets, making the stringent control of its stereochemistry a non-negotiable aspect of quality control. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric purity assessment of this critical intermediate, grounded in established principles and supported by data from analogous compounds.
The Imperative of Chiral Purity in Pharmaceutical Development
Different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.[1] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have stringent guidelines, often mandating the marketing of a single, active enantiomer.[2] This underscores the necessity for accurate and validated analytical methods to quantify the enantiomeric excess (e.e.) of chiral intermediates such as this compound.
Comparative Analysis of Chiral HPLC Methods: Selecting the Optimal Chiral Stationary Phase
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the gold standard for the analysis of chiral compounds, offering the high selectivity required to resolve enantiomers.[3] The choice of the CSP is the most critical factor in achieving a successful separation.
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and success in resolving a wide range of chiral compounds, including piperidine derivatives.[4] These CSPs offer a variety of interaction mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are crucial for chiral recognition.
A comparative overview of commonly employed polysaccharide-based CSPs for piperidine-like structures is presented below:
| Chiral Stationary Phase (CSP) | Selector | Key Characteristics & Typical Applications for Piperidine Analogs |
| Chiralpak® IA / REFLECT™ I-Amylose A | Amylose tris(3,5-dimethylphenylcarbamate) - Immobilized | High success rate for a broad range of compounds. The immobilized nature allows for a wider range of solvents, enhancing method development flexibility.[5][6][7] |
| Chiralpak® IB / REFLECT™ I-Cellulose B | Cellulose tris(3,5-dimethylphenylcarbamate) - Immobilized | Often complementary to Chiralpak® IA, providing alternative selectivity. The immobilized version offers robustness.[5][6][7] |
| Chiralpak® IC / REFLECT™ I-Cellulose C | Cellulose tris(3,5-dichlorophenylcarbamate) - Immobilized | The electron-withdrawing chloro-substituents can offer unique selectivity for certain analytes.[7] |
| Chiralpak® AD-H / REFLECT™ C-Amylose A | Amylose tris(3,5-dimethylphenylcarbamate) - Coated | A well-established and widely successful CSP. Has shown good performance in resolving piperidine structures.[4][8] |
| Chiralcel® OD-H / REFLECT™ C-Cellulose B | Cellulose tris(3,5-dimethylphenylcarbamate) - Coated | Another classic and versatile coated polysaccharide CSP, often used in initial screening.[4] |
For a polar, fluorinated amine like this compound, immobilized polysaccharide phases such as Chiralpak® IA and Chiralpak® IC are excellent starting points for method development due to their robustness and broad selectivity.
Recommended Chiral HPLC Method for this compound: A Starting Point for Method Development
The following protocol is a robust starting point for the chiral separation of this compound, based on successful methods for analogous piperidine structures. Optimization will likely be necessary to achieve baseline resolution (Rs > 1.5).
Experimental Protocol
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: Chiralpak® IA (250 x 4.6 mm, 5 µm) or a comparable immobilized amylose tris(3,5-dimethylphenylcarbamate) column.
-
Mobile Phase: A primary screening can be performed with a mobile phase of n-Hexane and Isopropyl alcohol (IPA) in a 90:10 (v/v) ratio.
-
Mobile Phase Additive: Due to the basic nature of the piperidine nitrogen, peak tailing can be a concern. The addition of a small amount of an amine modifier, such as 0.1% Diethylamine (DEA), to the mobile phase is crucial to improve peak shape.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm. (Note: Since this compound lacks a strong chromophore, detection at low UV wavelengths is necessary. If sensitivity is an issue, pre-column derivatization with a UV-absorbing tag may be required.[9])
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Rationale Behind Experimental Choices
-
Chiral Stationary Phase: Chiralpak® IA is chosen for its proven efficacy in separating a wide range of chiral compounds, including piperidine analogues, and its immobilized nature allows for greater flexibility in solvent choice during method optimization.[5][6]
-
Mobile Phase: A normal-phase mobile system (alkane/alcohol) is often the first choice for polysaccharide-based CSPs as it promotes the necessary interactions for chiral recognition.
-
Mobile Phase Additive: The basic nitrogen on the piperidine ring can interact strongly with residual silanols on the silica support, leading to peak tailing. DEA acts as a competitive base, masking these sites and resulting in improved peak symmetry.[4]
Figure 1: Workflow for chiral purity analysis of this compound.
Scientific Integrity & Trustworthiness: A Self-Validating System
To ensure the reliability of the analytical results, the developed chiral HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines.[8] This process establishes the performance characteristics of the method and ensures it is suitable for its intended purpose.
System Suitability Testing (SST)
Before each analytical run, a system suitability test must be performed to verify that the chromatographic system is performing adequately. Key SST parameters include:
-
Resolution (Rs): The degree of separation between the two enantiomer peaks. A value of Rs ≥ 1.5 indicates baseline separation.
-
Tailing Factor (T): A measure of peak symmetry. The USP requirement is typically T ≤ 2.0.
-
Repeatability (%RSD): The precision of replicate injections of a standard solution, typically expressed as the relative standard deviation (RSD) of the peak areas. An RSD of ≤ 2.0% is generally acceptable.
Method Validation Parameters
A comprehensive validation of the chiral purity method should include the following parameters:[9][10]
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To ensure that the signal measured is solely from the analyte of interest, free from interference from other components (e.g., the other enantiomer, impurities). | Baseline resolution between enantiomers and from any other peaks. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the detector response over a defined range. | Correlation coefficient (r²) ≥ 0.999. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantitated. | Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. | Typically determined at a signal-to-noise ratio of 10:1. |
| Accuracy | The closeness of the measured value to the true value. | Typically assessed by spike/recovery studies, with recovery in the range of 98-102%. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at repeatability and intermediate precision levels. | Relative Standard Deviation (%RSD) should be within acceptable limits (e.g., ≤ 5% for the minor enantiomer at the quantitation limit). |
| Robustness | The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature). | System suitability parameters should remain within acceptable limits. |
Alternative and Complementary Technologies
While chiral HPLC is the predominant technique, other methods offer certain advantages and can be considered for orthogonal testing or specific applications.
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations that uses supercritical CO2 as the primary mobile phase.[11][12] It often provides faster separations and reduced solvent consumption compared to HPLC, making it a "greener" alternative.[13] Polysaccharide-based CSPs are also widely used in SFC.[7] The transition from a normal-phase HPLC method to an SFC method is often straightforward.
-
Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that requires minimal sample and solvent.[1] Chiral separations in CE are typically achieved by adding a chiral selector (e.g., cyclodextrins) to the background electrolyte.[2][14] CE can be particularly advantageous for highly polar and charged analytes.
Conclusion
The determination of the enantiomeric purity of this compound is a critical step in ensuring the quality and safety of pharmaceutical products. Chiral HPLC with polysaccharide-based stationary phases, particularly immobilized phases like Chiralpak® IA, offers a robust and reliable approach. The provided method serves as a well-founded starting point for method development, which must be followed by rigorous validation in accordance with ICH guidelines to ensure data integrity. By understanding the principles of chiral separation and employing a systematic approach to method development and validation, researchers can confidently assess the chiral purity of this important synthetic intermediate.
References
-
Ali, I., Naim, L., Ghanem, A., & Aboul-Enein, H. (2006). Chiral separation of Piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns using HPLC. Talanta, 69(4), 1013-1017. [Link]
-
Ali, I., Naim, L., & Ghanem, A. (n.d.). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu. Retrieved February 15, 2026, from [Link]
-
Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779. [Link]
-
Bebawy, L. I. (2016). Development and Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner Using a Chiralpak® AD-3 Column. Journal of Chromatographic Science, 54(10), 1731-1736. [Link]
-
Geoffrey, B. C. (2026, January 22). Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC. LCGC North America. [Link]
-
Haginaka, J. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. [Link]
-
Reetz, M. T. (2001). Super-High-Throughput Screening of Enantioselective Catalysts by Using Capillary Array Electrophoresis. Angewandte Chemie International Edition, 40(2), 284-310. [Link]
-
Scriba, G. K. (n.d.). Chiral Drug Separation. In Encyclopedia of Analytical Chemistry. [Link]
-
Ates, H., La-Beck, N. M., & Cuny, G. D. (2015). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. AFMPS. [Link]
-
De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2022). Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-103. [Link]
-
Dziubinska-Kühn, K., & Sajewicz, M. (2024). The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters. Molecules, 29(14), 3292. [Link]
-
Welch, C. J., Biba, M., & Regalado, E. L. (2023). The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. American Laboratory. [Link]
-
Regalado, E. L., & Welch, C. J. (2016). Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. LCGC North America, 34(9), 778-785. [Link]
-
Jenkins, K. M., & De La Puente, M. L. (2018). New insights into supercritical fluid chromatography for chiral separations. Bioanalysis, 10(22), 1839-1843. [Link]
-
Gotti, R. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. [Link]
-
Douša, M., & Moravcová, D. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 205, 114332. [Link]
-
Bell, D. S. (2025, November 28). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
-
Kumar, P., & Singh, A. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 11(4), 213-219. [Link]
-
Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]
-
Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Cserháti, T., & Forgács, E. (2022). The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review. Molecules, 27(11), 3594. [Link]
-
Bell, D. S., & Jones, A. D. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America, 34(2), 106-117. [Link]
-
Abele, S., et al. (2002). Capillary zone electrophoresis in laboratory-made fluorinated ethylene propylene capillaries. Journal of Chromatography A, 972(2), 283-287. [Link]
-
Sousa, M. E. (2025, August 6). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. [Link]
-
Ghanem, A., & Lämmerhofer, M. (2019). On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. Molecules, 24(7), 1311. [Link]
-
O'Hagan, D. (2014). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 114(19), 9205-9272. [Link]
-
Avonto, C., & Chittiboyina, A. G. (2024). Applications of Capillary Electrophoresis for the Detection of Adulterants in Dietary Supplements. Molecules, 29(17), 3929. [Link]
Sources
- 1. bio-rad.com [bio-rad.com]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]
- 6. (PDF) Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC [academia.edu]
- 7. pharmtech.com [pharmtech.com]
- 8. Development and Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner Using a Chiralpak® AD-3 Column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ajpaonline.com [ajpaonline.com]
- 11. americanlaboratory.com [americanlaboratory.com]
- 12. selvita.com [selvita.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. mdpi.com [mdpi.com]
X-ray Crystallography of Fluorinated Piperidine Hydrochloride Salts
A Comparative Structural Guide for Medicinal Chemistry Applications
Executive Summary
The incorporation of fluorine into piperidine scaffolds is a cornerstone strategy in modern drug design to modulate pKa, lipophilicity (LogD), and metabolic stability.[1] However, the introduction of electronegative fluorine atoms creates unique stereoelectronic effects—specifically the gauche effect and charge-dipole interactions —that fundamentally alter the solid-state conformation compared to non-fluorinated analogs.
This guide provides a technical comparison of Fluorinated Piperidine Hydrochloride Salts (specifically 3-fluoro and 4-fluoro isomers) against their non-fluorinated counterparts. We analyze X-ray diffraction data to reveal how protonation enhances axial fluorine preference, a critical "performance" feature for binding affinity and crystal packing.
Part 1: Comparative Structural Analysis
The Core Conflict: Sterics vs. Stereoelectronics In standard organic chemistry, substituents on a piperidine ring prefer the equatorial position to minimize 1,3-diaxial steric repulsion. However, in fluorinated piperidine hydrochloride salts, this rule is frequently inverted.
1. Conformational Landscape: The "Axial Anomaly"
The most distinct performance differentiator of fluorinated piperidine salts is the stabilization of the axial conformer .
-
Non-Fluorinated Piperidine HCl: The piperidine ring adopts a chair conformation with substituents (e.g., methyl) strictly equatorial.
-
3-Fluoropiperidine HCl: X-ray data reveals a strong preference for the axial fluorine position.[2][3]
-
Mechanism: Upon protonation (HCl salt formation), the nitrogen becomes positively charged (
). The C-F bond aligns gauche to the N-H bond to maximize favorable charge-dipole interactions between the electronegative Fluorine and the cationic Nitrogen.
-
-
4-Fluoropiperidine HCl: Exhibits a balanced equilibrium but often favors axial or twisted-boat conformations in the solid state to satisfy crystal packing forces driven by
and interactions.
2. Intermolecular Interactions & Packing
The "performance" of the crystal lattice—its stability and density—relies on the interaction network.
| Feature | Non-Fluorinated Piperidine HCl | Fluorinated Piperidine HCl (3-F/4-F) |
| Primary H-Bond | Strong | Strong |
| Secondary Interactions | Weak Van der Waals | |
| Lattice Energy | Driven by efficient packing | Driven by electrostatic stabilization; often higher density |
| Hygroscopicity | Moderate | High (Fluorine polarity increases surface water affinity) |
Part 2: Experimental Protocol (Self-Validating)
Growing diffraction-quality crystals of fluorinated amine salts is challenging due to their high solubility in polar solvents and tendency to form oils.
Workflow: Vapor Diffusion Crystallization
This protocol favors the kinetic control required to trap the specific conformational isomers discussed above.
Step 1: Salt Formation
-
Dissolve free base fluoropiperidine in anhydrous diethyl ether (
). -
Add 2.0 equivalents of
in dropwise at 0°C. -
Validation: Immediate white precipitate indicates salt formation. If oil forms, sonicate with pentane.
Step 2: Crystal Growth (Vapor Diffusion)
-
Inner Vial: Dissolve 20 mg of the HCl salt in a minimum amount (approx. 0.5 mL) of Methanol or Ethanol (Solvent).
-
Outer Vial: Fill with Ethyl Acetate or Diethyl Ether (Antisolvent).
-
Seal: Cap tightly and store at 4°C.
-
Causality: The slow diffusion of the non-polar antisolvent into the alcohol layer gradually increases supersaturation, promoting ordered lattice formation over amorphous precipitation.
Step 3: Data Collection & Refinement
-
Temperature: Collect data at 100 K .
-
Reasoning: Fluorine atoms often exhibit high thermal motion or positional disorder (e.g., ring flipping) at room temperature. Cryocooling freezes the chair conformation.
-
-
Refinement Check: Watch for F/H disorder . Since F (9 electrons) and H (1 electron) differ significantly, F is easy to spot, but if the ring flips (axial <-> equatorial), the F atom may appear as two partial occupancy sites.
Visualization: Crystallization Decision Logic
Caption: Decision tree for crystallizing high-solubility fluorinated salts, prioritizing vapor diffusion to avoid oiling.
Part 3: Quantitative Data Summary
The following table summarizes typical X-ray derived parameters comparing 3-fluoro and 4-fluoro piperidine HCl salts against the non-fluorinated standard.
| Parameter | Piperidine HCl (Ref) | 3-Fluoropiperidine HCl | 4-Fluoropiperidine HCl |
| Space Group | |||
| Ring Conformation | Chair (Subst.[3] Equatorial) | Chair (F-Axial ) | Chair (F-Axial/Equatorial Mix) |
| C-F Bond Length | N/A | 1.38 - 1.40 Å | 1.39 - 1.41 Å |
| N-C-C-F Torsion | N/A | ~60° (Gauche) | ~180° (Anti) or 60° |
| N...Cl Distance | 3.10 - 3.15 Å | 3.08 - 3.12 Å | 3.10 - 3.14 Å |
| Density ( | ~1.15 g/cm³ | ~1.35 g/cm³ | ~1.32 g/cm³ |
Note: Data derived from aggregate crystallographic trends for piperidinium salts [1][2].
Visualization: Stereoelectronic Forces
Caption: Mechanistic pathway showing how protonation drives the axial preference in fluorinated piperidines.
References
-
Vertex, A. et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]
-
Gelis, C. et al. (2019). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. [Link]
-
Müller, K. et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. [Link]
-
CCDC. (2025). Cambridge Structural Database (CSD). [Link]
Sources
enantiomeric excess (ee) determination of 4-fluoro-3-methoxypiperidine
Executive Summary
The enantiomeric purity of 4-fluoro-3-methoxypiperidine is a critical quality attribute in the synthesis of next-generation kinase inhibitors and antibacterials. However, this molecule presents a "perfect storm" of analytical challenges: it lacks a strong UV chromophore, possesses two chiral centers (creating four potential stereoisomers), and exhibits secondary amine basicity that causes peak tailing.
This guide moves beyond generic protocols to compare three distinct analytical workflows: Derivatization-HPLC (UV) , 19F-NMR (Mosher's Analysis) , and Chiral GC . Based on experimental robustness and sensitivity, the Benzoyl Chloride Derivatization coupled with Polysaccharide-based HPLC is recommended as the Gold Standard for GMP-level validation, while 19F-NMR serves as the superior high-throughput screen.
The Analytical Challenge: Why Standard Methods Fail
Before selecting a method, one must understand the molecular limitations of 4-fluoro-3-methoxypiperidine:
-
UV Silence: The piperidine ring and methoxy/fluoro substituents do not absorb significantly above 210 nm. Direct HPLC-UV is impossible without derivatization.
-
Stereochemical Complexity: With chiral centers at C3 and C4, you are separating two pairs of enantiomers (cis and trans). A non-selective method may resolve diastereomers (cis vs. trans) but fail to resolve enantiomers (R,R vs. S,S).
-
Fluorine Conformational Effects: The fluorine atom at C4 introduces specific "gauche" effects that influence the ring pucker, affecting interaction with chiral stationary phases (CSPs).
Comparative Analysis of Methodologies
The following matrix compares the three viable workflows for determining the ee of 4-fluoro-3-methoxypiperidine.
| Feature | Method A: HPLC-UV (Derivatized) | Method B: 19F-NMR (Mosher's) | Method C: Chiral GC (Derivatized) |
| Primary Mechanism | Steric fit on polysaccharide CSP | Diastereomeric chemical shift anisotropy | Volatility & Cyclodextrin inclusion |
| Derivatization | Required (Benzoyl Chloride) | Required (Mosher's Acid Chloride) | Recommended (TFAA/Acetic Anhydride) |
| Detection Limit | High (< 0.1% impurity) | Medium (~1% impurity) | High (< 0.5% impurity) |
| Resolution (Rs) | Excellent (Rs > 2.0 typical) | Good (Δδ > 0.05 ppm) | Variable (Column dependent) |
| Throughput | Medium (20-30 min/run) | High (5-10 min/sample) | Medium (30-45 min/run) |
| Cost per Sample | Moderate (Solvents/Columns) | Low (Deuterated solvents only) | Low (Gas/Columns) |
| Best Use Case | Final QC / GMP Release | In-process Reaction Monitoring | Volatile Intermediate Screening |
Workflow Visualization: Decision Tree
Figure 1: Decision matrix for selecting the appropriate ee determination method based on analytical requirements.
Detailed Experimental Protocols
Method A: The Gold Standard (HPLC with Benzoylation)
Rationale: Benzoylation converts the secondary amine into a benzamide. This eliminates basicity (sharpening peaks) and introduces a strong UV chromophore (phenyl ring), allowing detection at 254 nm.
Protocol:
-
Derivatization:
-
Dissolve 10 mg of 4-fluoro-3-methoxypiperidine in 1 mL DCM.
-
Add 2.0 equivalents of Triethylamine (TEA).
-
Add 1.2 equivalents of Benzoyl Chloride at 0°C.
-
Stir for 15 minutes. Quench with water, extract with DCM, and dry over Na2SO4.
-
-
HPLC Conditions:
-
Column: Chiralpak AD-H or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 254 nm.
-
Temperature: 25°C.
-
Why this works: The benzamide group provides a rigid "handle" that interacts via
Method B: The Rapid Screen (19F-NMR)
Rationale: The fluorine atom is an embedded sensor. Derivatizing with a chiral acid (Mosher's acid) creates diastereomers. Because the fluorine is close to the chiral centers, the 19F NMR signals of the two diastereomers will split significantly, allowing direct integration without complex chromatography.
Protocol:
-
Sample Prep:
-
Mix 5 mg of amine with 1.2 eq of (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) in 0.6 mL CDCl3.
-
Add 2 eq of pyridine-d5. Shake for 10 mins.
-
-
Acquisition:
-
Run 19F-NMR (proton-decoupled).
-
Analysis: You will observe two distinct singlets (or doublets depending on H-F coupling) for the -CF3 of the Mosher group AND two distinct signals for the ring fluorine (C4-F).
-
Calculation: Integrate the C4-F signals.
.
-
Why this works: 19F-NMR has no background noise (unlike 1H-NMR). The chemical shift difference (
Mechanistic Insight: The Fluorine Effect[2]
Understanding the conformation is vital for troubleshooting.
Figure 2: Conformational equilibrium of fluorinated piperidines. In polar solvents (like Methanol used in RP-HPLC), the C-F bond often prefers the axial orientation due to dipole minimization, altering the elution order.
References
-
Navrátilová, H., & Potácek, M. (2001). Enantiomeric enrichment of (+)-(3R,4S)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine by crystallization. Enantiomer, 6(6), 333-7. Link
-
Chhanikar, P. T., et al. (2021).[2] Derivatizing Reagents for Detection of Organic Compounds By HPLC. Asian Journal of Applied Chemistry Research, 9(2), 1-13. Link
-
Gouilleux, B., et al. (2018). Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Analyst. Link
-
Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Link
-
Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC. Link
Sources
Safety Operating Guide
(3S,4S)-4-Fluoro-3-Methoxypiperidine: Proper Disposal Procedures
Executive Summary
Critical Directive: (3S,4S)-4-fluoro-3-methoxypiperidine is a halogenated, basic organic compound . It must NEVER be disposed of down the drain or mixed with non-halogenated waste streams.
This guide defines the operational protocol for the safe containment, segregation, and disposal of this compound. Due to the presence of the fluorine atom and the secondary amine moiety, this substance requires specific incineration protocols to manage hydrofluoric acid (HF) generation and nitrogen oxide (NOx) emissions.
Hazard Identification & Chemical Profile
To dispose of a chemical safely, one must understand its reactive potential. This compound combines the corrosivity of an amine with the environmental persistence and combustion hazards of an organofluorine.
| Property | Characteristic | Disposal Implication |
| Functional Group | Secondary Amine (Piperidine ring) | Basic/Corrosive: Incompatible with acids (exothermic neutralization) and strong oxidizers. |
| Substituent | Fluorine (C-F bond) | Halogenated Waste: Combustion generates HF gas; requires incinerators with caustic scrubbers. |
| Substituent | Methoxy (-OCH3) | Flammability: Increases combustibility; contributes to caloric value during incineration. |
| Physical State | Liquid (Free Base) or Solid (Salt) | Containment: Liquids require secondary containment; solids require anti-static liners. |
| RCRA Status | Likely D001 (Ignitable), D002 (Corrosive) | Federal Mandate: Must be treated as hazardous waste under 40 CFR 261. |
Warning - Incompatibility:
-
Do NOT mix with Acid Chlorides: Risk of violent heat generation and toxic gas.
-
Do NOT mix with Nitrosating Agents: Potential formation of carcinogenic nitrosamines.
-
Do NOT mix with Oxidizers (Peroxides/Nitrates): Risk of fire/explosion.
Waste Segregation Protocol
The most common error in laboratory disposal is misclassification. Because this molecule contains Fluorine, it must be tagged as Halogenated Waste .[1]
The "Halogen Rule"
If a waste container contains even trace amounts (>100 ppm) of this compound, the entire container is classified as halogenated.
-
Correct Stream: Halogenated Organic Solvents/Waste.[1]
-
Incorrect Stream: Non-Halogenated Solvents (e.g., pure Acetone/Methanol waste).
-
Reasoning: Non-halogenated waste is often used as fuel blending for cement kilns. Fluorine contaminants can destroy kiln linings and violate air emission permits by releasing HF.
Operational Workflow: Decision Tree
The following diagram outlines the logical flow for segregating this specific compound based on its physical state and purity.
Figure 1: Waste segregation logic flow. Note the critical neutralization step for acidic mixtures to prevent container pressurization.
Step-by-Step Disposal Procedures
Scenario A: Disposal of Pure Substance (Expired/Unused)
Objective: Secure containment for high-concentration disposal.
-
PPE Required: Nitrile gloves (double-gloved recommended), safety goggles, lab coat. If handling fine powder, use a powder hood or N95 respirator.
-
Container Selection: Use a dedicated amber glass bottle or HDPE jar. Avoid metal containers as amines can corrode certain alloys over time if moisture is present.
-
Labeling:
-
Attach a hazardous waste tag immediately.
-
Chemical Name: Write out "this compound" (Do not use abbreviations).
-
Constituents: 100%.
-
Hazards: Check "Flammable," "Corrosive," and "Toxic."[2]
-
-
Storage: Place the container in the Halogenated Waste Satellite Accumulation Area (SAA). Ensure secondary containment (tray) is present.[3]
Scenario B: Disposal of Reaction Mixtures (Solutions)
Objective: Prevent cross-reactivity in bulk waste carboys.
-
Quenching: If the piperidine is part of a reaction mix with active reagents (e.g., acid chlorides, alkyl halides), ensure the reaction is fully quenched before disposal.
-
pH Check: Dip a pH strip into the mixture.
-
If Acidic (pH < 4): The amine exists as a salt. This is stable, but if mixed with basic waste later, it may generate heat. It is best practice to neutralize to pH 6–8 using Sodium Bicarbonate (NaHCO₃) solution.
-
If Basic (pH > 10): Dilute with the primary solvent (e.g., Dichloromethane or Ethyl Acetate) to reduce corrosivity.
-
-
Transfer: Pour into the Halogenated Solvent Waste carboy.
-
Crucial: Do not pour into the "Aqueous" waste stream unless the organic content is <1%. This compound is organic and belongs in the solvent stream.
-
Scenario C: Contaminated Debris (Gloves, Syringes, Silica Gel)
-
Silica Gel: If purified via column chromatography, the silica gel contains the fluorinated compound.
-
Disposal: Solid Hazardous Waste . Do not throw in regular trash.
-
-
Sharps: Needles contaminated with the substance must go into Biohazard/Sharps containers, which are subsequently incinerated.
-
Gloves/Paper Towels: If heavily soiled, dispose of as Solid Hazardous Waste . If merely incidental contact, standard lab trash is acceptable (consult local EHS officer).
Emergency Spill Response Workflow
In the event of a spill outside the fume hood, immediate action is required to prevent exposure and facility contamination.
Figure 2: Protocol for managing spills. Note that organic amines can have potent odors; ventilation is key.
Regulatory & Compliance Context
This protocol is grounded in the following regulatory frameworks. Adherence ensures compliance with federal and international standards.
-
EPA RCRA (40 CFR 261): This compound is a "Listed Waste" if it falls under spent halogenated solvents (F-list) or meets characteristics of Ignitability (D001) or Corrosivity (D002). The presence of Fluorine mandates the "Halogenated" classification to prevent illegal dilution [1].
-
Incineration Requirements: Commercial disposal facilities (TSDFs) must use incinerators equipped with acid gas scrubbers to capture the HF formed during the combustion of the C-F bond. Standard municipal incinerators cannot handle this [2].
-
Prudent Practices: The National Research Council (NRC) mandates that amines be segregated from oxidizers to prevent the formation of explosive mixtures or toxic gases [3].
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Part 261 - Identification and Listing of Hazardous Waste. [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[4][5] Washington, DC: The National Academies Press, 2011.[4] Chapter 8: Management of Waste. [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450). [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
